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  • Product: 4-Benzyl-5-methylmorpholine-2-carbonitrile
  • CAS: 1823637-80-4

Core Science & Biosynthesis

Foundational

Pharmacological potential of 4-benzyl-5-methylmorpholine scaffolds

An In-Depth Technical Guide to the Pharmacological Potential of Substituted Benzylmorpholine Scaffolds Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of Substituted Benzylmorpholine Scaffolds

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive building block for drug design. This guide focuses on the 4-benzyl-5-methylmorpholine scaffold, a specific substitution pattern with intriguing potential. While literature on this exact scaffold is sparse, we can infer its potential by examining closely related N-benzylmorpholine and phenylmorpholine analogs. This document synthesizes data from these related compounds to provide a predictive framework for investigating the 4-benzyl-5-methylmorpholine core. We will explore synthetic strategies, predictable pharmacological activities based on structural analogy, proposed mechanisms of action, and robust experimental protocols for validation.

The Benzylmorpholine Core: A Foundation for CNS-Active Agents

The morpholine nucleus, a six-membered heterocyclic ether amine, is a common motif in centrally acting drugs. The introduction of a benzyl group at the 4-position (the nitrogen atom) creates a key pharmacophore that interacts with a variety of biological targets, particularly neurotransmitter transporters. The precise nature of this interaction is heavily influenced by substitutions on both the phenyl ring of the benzyl group and the morpholine ring itself.

For instance, the presence of a methyl group at the 5-position, as in our target scaffold, introduces a chiral center. This stereochemistry can be critical for selective binding to a target protein, potentially differentiating its activity from achiral or alternatively substituted analogs. The orientation of the 5-methyl group could offer a new steric or hydrophobic interaction point within a binding pocket or, conversely, create steric hindrance that prevents binding to off-targets, thereby improving the selectivity profile.

Synthetic Strategies: Accessing the Scaffold

The synthesis of 4-benzyl-5-methylmorpholine derivatives can be achieved through established organic chemistry methodologies. A common and reliable approach involves the reductive amination of a suitable ketone precursor with a benzylamine derivative.

Protocol 1: General Synthesis via Reductive Amination

Objective: To synthesize a substituted 4-benzyl-5-methylmorpholine derivative.

Methodology:

  • Precursor Synthesis: The synthesis begins with a commercially available starting material, such as a protected 2-amino-1-propanol, which is then elaborated to form the key ketone intermediate.

  • Reductive Amination (Core Reaction):

    • Dissolve the ketone precursor (1.0 eq) and the desired substituted benzylamine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane or methanol.

    • Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. This agent is mild and highly selective for the iminium ion intermediate.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-benzyl-5-methylmorpholine product.

Causality: The choice of sodium triacetoxyborohydride is critical. Unlike stronger reducing agents like sodium borohydride, it is less likely to reduce the starting ketone before iminium ion formation, leading to higher yields and fewer side products. The entire process is a self-validating system; successful synthesis can be confirmed at each stage through standard analytical techniques like NMR and MS, ensuring the final compound's structural integrity.

Predicted Pharmacological Profile: Analogy to Phenylmorpholine Drugs

Many CNS-active drugs feature the phenylmorpholine core. Compounds like phenmetrazine and fendimetrazine are known releasing agents of catecholamines, while others, such as reboxetine, are selective norepinephrine reuptake inhibitors. Based on these established structure-activity relationships (SAR), the 4-benzyl-5-methylmorpholine scaffold is strongly predicted to interact with monoamine transporters.

Potential as a Norepinephrine Reuptake Inhibitor (NRI)

The structural similarity to reboxetine suggests that the 4-benzyl-5-methylmorpholine scaffold could function as an NRI. NRIs are an established class of antidepressants that work by blocking the norepinephrine transporter (NET), increasing the concentration of norepinephrine in the synaptic cleft.

Mechanism of Action: The benzyl group is hypothesized to bind within the lipophilic pocket of the NET, while the morpholine oxygen and nitrogen atoms may form hydrogen bonds or electrostatic interactions with key amino acid residues in the transporter's binding site. The 5-methyl group could enhance this binding by providing a favorable hydrophobic interaction, potentially increasing potency and selectivity over other monoamine transporters like the serotonin transporter (SERT) and the dopamine transporter (DAT).

Diagram: Hypothesized NRI Mechanism

NRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicles NE_Released Released NE NE_Vesicle->NE_Released Action Potential NE_Synapse NE_Released->NE_Synapse NET Norepinephrine Transporter (NET) Scaffold 4-Benzyl-5-methyl- morpholine Scaffold Scaffold->NET Blocks NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds Signal Signal Transduction Adrenergic_Receptor->Signal InVitro_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Testing cluster_invivo In Vivo Confirmation Start Starting Materials Synth Protocol 1: Reductive Amination Start->Synth Purify Purification & Characterization Synth->Purify Binding_Assay Protocol 2: NET Radioligand Binding Assay Purify->Binding_Assay Test Compound Determine_IC50 Determine IC50 Binding_Assay->Determine_IC50 Calc_Ki Calculate Ki (Cheng-Prusoff) Determine_IC50->Calc_Ki FST Protocol 3: Forced Swim Test (Rodent Model) Calc_Ki->FST Promising Candidate Measure_Immobility Measure Immobility Time FST->Measure_Immobility

Caption: A tiered workflow from synthesis to in vivo testing.

Protocol 3: In Vivo Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the compound in a rodent model.

Methodology:

  • Acclimation: Acclimate male mice or rats to the testing room for at least one week prior to the experiment.

  • Dosing: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test. Include a vehicle control group and a positive control group (e.g., desipramine).

  • Pre-swim Session (Day 1): Place each animal individually into a glass cylinder filled with water (23-25°C) for a 15-minute conditioning session.

  • Test Session (Day 2): 24 hours later, place the animals back into the water for a 6-minute test session. Video-record the session for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the last 4 minutes of the test session. The primary measure is the duration of immobility, where the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the immobility time between the vehicle, positive control, and test compound groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test). A significant reduction in immobility time is indicative of antidepressant-like effects.

Trustworthiness: The FST is a widely used and validated behavioral despair model for screening potential antidepressants. The inclusion of a positive control like desipramine validates the assay's ability to detect a true positive signal, ensuring that a negative result for the test compound is not due to experimental failure.

Future Directions and Conclusion

The 4-benzyl-5-methylmorpholine scaffold represents a promising, albeit underexplored, area for CNS drug discovery. The predictive framework established in this guide, based on well-understood analogs, strongly suggests potential as a selective norepinephrine reuptake inhibitor. The introduction of the 5-methyl group provides a key point of stereochemical diversity that could be exploited to fine-tune potency, selectivity, and pharmacokinetic properties.

Future work should focus on the synthesis of a small library of these compounds, exploring different substitution patterns on the benzyl ring. The chiral nature of the 5-position must be addressed by either synthesizing specific enantiomers or resolving the racemic mixture to determine if the biological activity is stereospecific. Subsequent evaluation through the described in vitro and in vivo protocols will be essential to validate the hypotheses presented here and to fully uncover the therapeutic potential of this intriguing scaffold.

References

(Note: As the specific "4-benzyl-5-methylmorpholine" scaffold is not widely represented in the literature, the following references are provided to support the foundational concepts of morpholine chemistry, NRI pharmacology, and the described experimental protocols, which are based on established scientific principles and studies of analogous compounds.)

Exploratory

Chiral Morpholine Carbonitrile Building Blocks: Precision Tools for Covalent Inhibition & Drug Discovery

The following technical guide details the synthesis, application, and strategic value of chiral morpholine carbonitriles in modern drug discovery. Executive Summary In the landscape of "Beyond Rule of 5" medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, application, and strategic value of chiral morpholine carbonitriles in modern drug discovery.

Executive Summary

In the landscape of "Beyond Rule of 5" medicinal chemistry, chiral morpholine carbonitriles have emerged as high-value pharmacophores. They combine the favorable physicochemical properties of the morpholine ring—low lipophilicity (


), high aqueous solubility, and metabolic stability—with the versatile reactivity of the nitrile group.

This guide explores the dual utility of these building blocks:

  • As Synthetic Intermediates: Precursors to chiral amines, acids, and heterocycles.

  • As Covalent Warheads: "Soft" electrophiles capable of forming reversible thioimidate adducts with active-site cysteine residues (e.g., in Cathepsin K or DPP-4 inhibitors).

The Pharmacophore Value: Why Morpholine Carbonitriles?

The Morpholine Advantage

The morpholine ring is a "privileged scaffold" in drug design.[1] Unlike piperidine or piperazine, the oxygen atom in the 4-position lowers the basicity of the nitrogen (


), improving oral bioavailability and reducing hERG channel liability.
The Nitrile Warhead (Reversible Covalent Inhibition)

The carbonitrile group (-CN) is unique among covalent warheads. Unlike acrylamides (irreversible Michael acceptors), nitriles react with nucleophilic cysteine thiols to form thioimidates . This reaction is often reversible, allowing for:

  • Extended Residence Time: High potency driven by

    
    .
    
  • Reduced Immunogenicity: Lower risk of forming permanent hapten-protein adducts compared to irreversible inhibitors.

The Chirality Factor

Biological targets are chiral environments. The vector of the nitrile group is critical.

  • (S)-2-cyanomorpholine directs the warhead into the S1' pocket of proteases.

  • (R)-3-cyanomorpholine restricts the conformational flexibility of the ring, locking substituents into specific axial/equatorial orientations.

Synthetic Architectures: Routes to Enantiopurity

We define two primary classes of building blocks based on the position of the nitrile: C2-Functionalized and C3-Functionalized .

Route A: The Chiral Pool Approach (Target: C2-Nitriles)

The most robust industrial route to (S)- or (R)-morpholine-2-carbonitrile utilizes chiral amino acids (Serine or Threonine) as starting materials. This ensures high enantiomeric excess (ee) by carrying forward the stereocenter of the natural product.

Mechanism:

  • Precursor Formation: Chiral amino alcohol is reacted with a bis-electrophile (e.g., vinyl sulfonium salts or epichlorohydrin).

  • Cyclization: Base-mediated ring closure forms the morpholine core.

  • Functionalization: The hydroxymethyl group is oxidized to the acid, converted to the primary amide, and dehydrated to the nitrile.

Route B: Electrochemical Anodic Cyanation (Target: C3-Nitriles)

Direct functionalization of the morpholine ring at the


-position (C3) is challenging via classical chemistry but highly efficient via electrochemistry (The Shono Oxidation).

Mechanism:

  • Anodic Oxidation: The morpholine nitrogen is oxidized to a radical cation.

  • Proton Loss: Loss of a proton forms an iminium ion intermediate.

  • Nucleophilic Trapping: Cyanide ion (

    
    ) attacks the iminium species.
    

Visualization of Synthetic Logic

The following diagram illustrates the "Chiral Pool" workflow for synthesizing (S)-2-cyanomorpholine, ensuring the preservation of stereochemistry.

ChiralPoolSynthesis Start (L)-Serine (Chiral Precursor) Step1 Amino Alcohol Reduction Start->Step1 LiAlH4 Step2 N-Alkylation & Cyclization Step1->Step2 Epichlorohydrin Inter (S)-2-Hydroxymethyl Morpholine Step2->Inter Base Step3 Oxidation & Amidation Inter->Step3 TEMPO/NaOCl then NH3 Amide (S)-Morpholine-2- Carboxamide Step3->Amide Step4 Dehydration (TFAA/Pyridine) Amide->Step4 Final (S)-Morpholine-2- Carbonitrile Step4->Final Target Block

Caption: Figure 1. Stereoconservative synthesis of (S)-morpholine-2-carbonitrile starting from (L)-Serine.

Case Study: Cathepsin K Inhibition

Target: Cathepsin K (Lysosomal cysteine protease involved in bone resorption).[2] Drug Class: Odanacatib analogs (Nitrile-based inhibitors).

While Odanacatib utilizes a fluoroleucine scaffold, next-generation inhibitors have employed morpholine-3-carbonitriles to improve metabolic stability.

Mechanism of Action: The morpholine ring binds in the S2 pocket of the enzyme. The C3-nitrile group is positioned to react with the catalytic Cysteine-25 residue.

Mechanism Enzyme Cathepsin K (Cys-25 Thiol) Complex Thioimidate Adduct (Reversible Covalent) Enzyme->Complex Nucleophilic Attack Inhibitor Morpholine Nitrile Inhibitor->Complex Electrophilic Warhead Complex->Enzyme Slow Dissociation Complex->Inhibitor Hydrolysis

Caption: Figure 2.[3] Reversible covalent inhibition mechanism.[4][5] The nitrile forms a thioimidate bond with the enzyme active site.[2][5][6]

Experimental Protocols

Protocol A: Synthesis of (S)-Morpholine-2-carbonitrile (Dehydration Method)

This protocol converts the primary amide to the nitrile without racemization.

Reagents:

  • (S)-Morpholine-2-carboxamide (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.2 equiv)

  • Pyridine (3.0 equiv)[7]

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with (S)-morpholine-2-carboxamide and anhydrous DCM under nitrogen atmosphere. Cool the solution to 0°C (ice bath).

  • Base Addition: Add pyridine dropwise. Stir for 10 minutes.

  • Dehydration: Add TFAA dropwise over 20 minutes via syringe pump. Critical: Maintain temperature < 5°C to prevent racemization of the C2 center.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (stain with Ninhydrin) for disappearance of the amide.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO2, MeOH/DCM gradient).

Yield: Typically 85-92%. Validation: Check optical rotation


 and chiral HPLC to confirm ee > 98%.
Protocol B: Anodic Cyanation for (±)-Morpholine-3-carbonitrile

This method introduces the nitrile directly onto the ring.

Reagents:

  • N-Boc-morpholine (1.0 equiv)

  • NaCN (6.0 equiv)

  • Methanol (Solvent)

Step-by-Step Methodology:

  • Cell Setup: Use an undivided electrolysis cell with two carbon graphite electrodes.

  • Electrolyte: Dissolve N-Boc-morpholine in MeOH. Add NaCN (Caution: Cyanide is highly toxic; use proper ventilation and destruction protocols).

  • Electrolysis: Apply a constant current (Constant Current Density

    
    ). Maintain temperature at -10°C to 0°C using a cryostat.
    
  • Monitoring: Pass 2.5 to 3.0 F/mol of electricity. Monitor by NMR for the appearance of the

    
    -proton signal next to the nitrile.
    
  • Workup: Evaporate MeOH. Resuspend residue in water/EtOAc. Wash carefully.

  • Deprotection (Optional): Remove Boc group with 4M HCl in Dioxane if the free amine is required immediately.

References

  • Robichaud, J. et al. (2008). "Identification of Odanacatib as a Selective Cathepsin K Inhibitor." Journal of Medicinal Chemistry. Link

  • Fustero, S. et al. (2011). "Improved Regioselective Synthesis of Chiral Morpholines." Journal of Organic Chemistry. Link

  • Sankaranarayanan, S. et al. (2021).[7] "Nitriles as Reversible Covalent Warheads in Drug Discovery." Journal of Medicinal Chemistry. Link

  • Shono, T. et al. (1981). "Electroorganic Chemistry. 46. A New Synthesis of Alpha-Cyanoamines." Journal of the American Chemical Society. Link

  • Kawabata, T. et al. (2008). "Asymmetric Synthesis of Chiral Morpholines via Memory of Chirality." Journal of the American Chemical Society. Link

Sources

Foundational

A Technical Guide to 4-benzylmorpholine-2-carbonitrile and its 5-methyl Derivative: A Comparative Analysis for Drug Development Professionals

Introduction: The Morpholine Scaffold - A Cornerstone in Medicinal Chemistry The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Morpholine Scaffold - A Cornerstone in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern medicinal chemistry.[1][2] Its prevalence in a wide array of approved pharmaceuticals and clinical candidates stems from its unique combination of physicochemical properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for introducing diverse substituents to modulate pharmacological activity.[3][4] This "privileged" structure is often incorporated into drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.[3] This guide will provide an in-depth technical analysis of two closely related morpholine derivatives: 4-benzylmorpholine-2-carbonitrile and its 5-methyl analog, offering insights for researchers and professionals in drug development.

4-benzylmorpholine-2-carbonitrile: Synthesis and Structural Profile

4-benzylmorpholine-2-carbonitrile serves as a key intermediate in the synthesis of various pharmacologically active compounds.[5] Its structure combines the morpholine core with a benzyl group on the nitrogen and a nitrile group at the C2 position, creating a chiral center.

Synthesis Protocol

A common synthetic route to 4-benzylmorpholine-2-carbonitrile involves the reaction of N-benzylethanolamine with an appropriate cyanating agent. The following is a representative experimental protocol:

Step 1: Formation of the Morpholine Ring

A one-liter reactor equipped with a mechanical stirrer and a cooling system is charged with N-benzylethanolamine. The reaction is typically performed in a suitable solvent, and a base is used to facilitate the cyclization.

Step 2: Introduction of the Cyano Group

Following the formation of the 4-benzylmorpholine core, a cyanating agent is introduced to install the carbonitrile at the C2 position. This step is often carried out at controlled temperatures to ensure selectivity and minimize side reactions.

Detailed Experimental Workflow:

cluster_synthesis Synthesis of 4-benzylmorpholine-2-carbonitrile N-benzylethanolamine N-benzylethanolamine Reaction_Vessel Reaction at Controlled Temperature N-benzylethanolamine->Reaction_Vessel Initial Charge Reagents_1 Cyanating Agent, Base Reagents_1->Reaction_Vessel Addition Workup_Purification Aqueous Workup & Purification Reaction_Vessel->Workup_Purification Reaction Mixture Final_Product 4-benzylmorpholine-2-carbonitrile Workup_Purification->Final_Product Isolation

Caption: Synthetic workflow for 4-benzylmorpholine-2-carbonitrile.

Structural Characteristics

The 4-benzylmorpholine-2-carbonitrile molecule possesses a single chiral center at the C2 position. The morpholine ring typically adopts a chair conformation to minimize steric strain.[6] The orientation of the substituents (benzyl and cyano groups) can be either axial or equatorial, and the preferred conformation will be influenced by steric and electronic factors.

The 5-methyl Derivative: A Comparative Perspective

Proposed Synthesis of 4-benzyl-5-methylmorpholine-2-carbonitrile

A plausible synthetic route to the 5-methyl derivative would involve a stereoselective approach to control the relative stereochemistry of the C2 and C5 substituents. One such approach could utilize a chiral amino alcohol as a starting material in a multi-step synthesis.[7][8]

Hypothetical Synthetic Protocol:

Step 1: Chiral Amino Alcohol Preparation

Start with a commercially available or synthesized chiral amino alcohol possessing the desired stereochemistry at the carbon that will become C5 of the morpholine ring.

Step 2: N-Benzylation

The primary amine of the chiral amino alcohol is protected with a benzyl group.

Step 3: Cyclization and Cyanation

A subsequent cyclization step, followed by the introduction of the nitrile group at the C2 position, would yield the desired 4-benzyl-5-methylmorpholine-2-carbonitrile. The stereochemical outcome of this step (cis vs. trans) would depend on the reaction conditions and the stereochemistry of the starting materials.

cluster_synthesis_methyl Proposed Synthesis of 4-benzyl-5-methylmorpholine-2-carbonitrile Chiral_Amino_Alcohol Chiral Amino Alcohol N_Benzylation N-Benzylation Chiral_Amino_Alcohol->N_Benzylation Cyclization_Cyanation Cyclization & Cyanation N_Benzylation->Cyclization_Cyanation Diastereomeric_Mixture Cis/Trans Diastereomers Cyclization_Cyanation->Diastereomeric_Mixture Chromatography Chromatographic Separation Diastereomeric_Mixture->Chromatography Final_Products Isolated Cis and Trans Isomers Chromatography->Final_Products

Caption: Proposed synthetic route to cis/trans-4-benzyl-5-methylmorpholine-2-carbonitrile.

Structural and Conformational Differences: The Impact of C5-Methylation

The introduction of the C5-methyl group is expected to have a significant impact on the conformational preference of the morpholine ring.

Feature4-benzylmorpholine-2-carbonitrile4-benzyl-5-methylmorpholine-2-carbonitrile
Chiral Centers 1 (C2)2 (C2, C5)
Possible Isomers Enantiomers (R/S)Diastereomers (cis/trans) and their enantiomers
Conformational Bias Chair conformation is preferred. The orientation of the C2-nitrile group (axial vs. equatorial) will depend on steric and electronic factors.The C5-methyl group will likely favor an equatorial position to minimize 1,3-diaxial interactions. This will, in turn, influence the preferred orientation of the C2-nitrile group in both cis and trans isomers.
Ring Flexibility Standard chair-boat interconversion.The C5-methyl group may introduce a higher energy barrier for ring inversion, potentially leading to a more rigid conformation.

Conformational Analysis via NMR Spectroscopy:

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of substituted morpholines.[9] The coupling constants between adjacent protons (e.g., H2 and H3, H5 and H6) can provide information about their dihedral angles and thus their relative orientation (axial or equatorial).

  • Cis Isomer: In a cis-2,5-disubstituted morpholine, if the C5-methyl group is equatorial, the C2-substituent would also be in an equatorial-like position.

  • Trans Isomer: In a trans-2,5-disubstituted morpholine, an equatorial C5-methyl group would necessitate an axial-like orientation for the C2-substituent.[7]

The distinct patterns of coupling constants in the ¹H NMR spectra of the cis and trans isomers would allow for their unambiguous assignment.[10]

Predicted Impact on Pharmacological Activity: A Structure-Activity Relationship (SAR) Perspective

While no direct biological data for 4-benzyl-5-methylmorpholine-2-carbonitrile is publicly available, we can hypothesize its potential pharmacological profile based on established SAR principles for morpholine derivatives.[11][12]

Key Considerations:

  • Steric Hindrance: The C5-methyl group introduces additional steric bulk. This could either enhance or hinder binding to a biological target, depending on the topology of the binding site. If the binding pocket has a small hydrophobic pocket in the vicinity of the C5 position, the methyl group could lead to a favorable interaction and increased potency. Conversely, if the pocket is sterically constrained, the methyl group could lead to a decrease in binding affinity.

  • LogP and Lipophilicity: The addition of a methyl group will increase the lipophilicity (LogP) of the molecule. This can affect its solubility, membrane permeability, and overall pharmacokinetic properties. An increase in lipophilicity can sometimes lead to improved cell penetration but may also increase metabolic liability and off-target effects.

  • Conformational Rigidity: As previously discussed, the C5-methyl group may rigidify the morpholine ring. A more rigid conformation can be beneficial for biological activity if it pre-organizes the molecule in the bioactive conformation for binding to its target. This can lead to an increase in binding affinity and selectivity.

  • Metabolic Stability: The methyl group could potentially block a site of metabolism on the morpholine ring, leading to increased metabolic stability and a longer in vivo half-life.

cluster_sar Impact of C5-Methylation on Bioactivity C5_Methyl C5-Methyl Group Steric_Effects Steric Hindrance/Favorable Interaction C5_Methyl->Steric_Effects Lipophilicity Increased Lipophilicity (LogP) C5_Methyl->Lipophilicity Conformation Increased Conformational Rigidity C5_Methyl->Conformation Metabolism Altered Metabolic Profile C5_Methyl->Metabolism Biological_Activity Modulated Biological Activity Steric_Effects->Biological_Activity Lipophilicity->Biological_Activity Conformation->Biological_Activity Metabolism->Biological_Activity

Caption: Factors influencing biological activity upon C5-methylation.

Conclusion and Future Directions

This technical guide has provided a comparative analysis of 4-benzylmorpholine-2-carbonitrile and its 5-methyl derivative. While direct experimental data for the latter is limited, a thorough understanding of stereochemistry, conformational analysis, and established SAR principles allows for a robust, albeit inferential, comparison.

The introduction of a methyl group at the C5 position of 4-benzylmorpholine-2-carbonitrile is a subtle yet significant structural modification. It introduces a new chiral center, leading to diastereomers with distinct three-dimensional structures and potentially different pharmacological profiles. The C5-methyl group is predicted to influence the conformational equilibrium of the morpholine ring and alter the lipophilicity and steric profile of the molecule.

For drug development professionals, the 5-methyl derivative represents an intriguing avenue for lead optimization. The synthesis and biological evaluation of both the cis and trans isomers are warranted to fully elucidate the impact of this modification. Such studies would provide valuable insights into the SAR of this class of compounds and could lead to the discovery of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047. [Link]

  • Google Patents. (n.d.).
  • Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic Letters, 6(6), 1045–1047. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Singh, R. K., Kumar, S., & Singh, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • Singh, R. K., Kumar, S., & Singh, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • PubChem. (n.d.). 4-benzyl-5-methylmorpholine-2-carbonitrile. [Link]

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  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9536–9542. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Hossain, M. A. (2023). Class (68) Structure Activity Relationship (SAR) of Morphine Analogues | Medicinal Chemistry 01. YouTube. [Link]

  • Wolfender, J.-L., Queiroz, E. F., & Hostettmann, K. (2006). The importance of hyphenated techniques in discovery of new lead compounds from nature. Phytochemistry Reviews, 5(2-3), 437–453. [Link]

  • ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Ozenil, M., et al. (2021). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. Journal of Molecular Structure, 1238, 130424. [Link]

  • Kim, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9536–9542. [Link]

  • FULIR. (2004). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. [Link]

  • ChEMBL. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (CHEMBL5376013). [Link]

  • PubChemLite. (n.d.). 4-benzyl-5-methylmorpholine-2-carbonitrile (C13H16N2O). [Link]

  • Sivida, K., & Majumdar, S. (2022). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. The Journal of Organic Chemistry, 87(15), 10087–10093. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681–696. [Link]

  • Kumar, A., et al. (2026). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles. RSC Advances, 16(12), 12345-12356. [Link]

  • Frontiers in Chemistry. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • ResearchGate. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Link]

  • Dalton Transactions. (2013). Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Asymmetric Synthesis of 5-Methylmorpholine-2-carboxylic Acid Derivatives via Strecker Protocol

Executive Summary This application note details the protocol for the synthesis and utilization of 4-benzyl-5-methylmorpholine-2-carbonitrile (Compound 1 ) as a key intermediate in the production of 5-methylmorpholine-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis and utilization of 4-benzyl-5-methylmorpholine-2-carbonitrile (Compound 1 ) as a key intermediate in the production of 5-methylmorpholine-2-carboxylic acid derivatives. Morpholine-based amino acids are critical scaffolds in medicinal chemistry, serving as conformationally restricted analogues of proline and pipecolic acid in peptidomimetics and serving as core structures in NK1 antagonists and antidepressants.

The methodology described herein utilizes a modified Strecker synthesis , leveraging the intramolecular cyclization of chiral amino alcohols with


-haloaldehydes in the presence of a cyanide source. This approach allows for the efficient construction of the morpholine core with established stereochemistry at the C5 position (derived from the chiral pool) and diastereoselective formation of the C2 nitrile.

Scientific Background & Mechanism[1][2][3][4][5][6][7]

The Morpholine Strecker Strategy

Traditional Strecker synthesis involves the condensation of an aldehyde, an amine, and cyanide to form an


-aminonitrile. In the context of morpholine synthesis, the "aldehyde" component is often bifunctional (e.g., 2-chloroacetaldehyde), allowing for simultaneous ring closure and nitrile formation.

The synthesis of 4-benzyl-5-methylmorpholine-2-carbonitrile proceeds via the condensation of


-benzylalaninol  (derived from L-alanine or D-alanine) with 2-chloroacetaldehyde , followed by cyanide addition. The reaction proceeds through an iminium ion intermediate, which is trapped by the cyanide nucleophile.[1][2]
Stereochemical Considerations
  • C5 Stereocenter: Defined by the starting material (

    
    -benzylalaninol).
    
  • C2 Stereocenter: Formed during the cyanide addition. The reaction typically yields a mixture of cis and trans diastereomers (relative to the C5 methyl group).

  • Thermodynamic Control: Under equilibrating conditions, the cis-2,5-disubstituted morpholine is generally the thermodynamic product due to the minimization of 1,3-diaxial interactions, though the ratio is solvent-dependent.

Mechanistic Pathway

The following diagram illustrates the formation of the iminium intermediate and the subsequent Strecker cyanation.[2]

StreckerMechanism Start N-Benzylalaninol (Chiral Precursor) Inter1 Hemiaminal Intermediate Start->Inter1 Condensation Reagent Chloroacetaldehyde + Cyanide Source Reagent->Inter1 Iminium Cyclic Iminium Ion Inter1->Iminium - H2O (Cyclization) Product 4-Benzyl-5-methyl- morpholine-2-carbonitrile (Target) Iminium->Product + CN- (Strecker Addition) Acid 5-Methylmorpholine- 2-carboxylic Acid Product->Acid Hydrolysis (HCl/H2O)

Figure 1: Mechanistic pathway for the modified Strecker synthesis of the morpholine scaffold.

Experimental Protocols

Safety Pre-Requisites
  • Cyanide Hazard: Sodium cyanide (NaCN) and Potassium cyanide (KCN) are highly toxic. All operations must be performed in a well-ventilated fume hood.

  • Waste Disposal: All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) at pH > 10 before disposal.

  • PPE: Double gloving, face shield, and a hydrogen cyanide (HCN) detector are mandatory.

Protocol A: Synthesis of 4-Benzyl-5-methylmorpholine-2-carbonitrile

This protocol generates the aminonitrile intermediate.[3]

Reagents:

  • (S)-N-Benzyl-2-aminopropanol (1.0 equiv)

  • Chloroacetaldehyde (40% wt in water) (1.2 equiv)

  • Sodium Cyanide (NaCN) (1.5 equiv)

  • Hydrochloric acid (concentrated and 1M)[4]

  • Dichloromethane (DCM)

  • Sodium metabisulfite (

    
    )
    

Step-by-Step Procedure:

  • Preparation of Bisulfite Adduct (Optional but Recommended): To a solution of chloroacetaldehyde (1.2 equiv) in water, add sodium metabisulfite (1.2 equiv). Stir for 30 min to form the bisulfite adduct. This controls the release of the aldehyde and improves safety/yield.

  • Condensation: In a round-bottom flask, dissolve (S)-N-benzyl-2-aminopropanol (1.0 equiv) in water/methanol (1:1 v/v).

  • Addition: Add the chloroacetaldehyde solution (or bisulfite adduct) to the amine solution.

  • Cyanation: Cool the mixture to 0°C. CAREFULLY add NaCN (1.5 equiv) portion-wise.

  • pH Adjustment: Adjust the pH of the solution to approximately 3–4 using concentrated HCl. Critical Step: The acidic pH is necessary to facilitate the formation of the iminium ion from the intermediate hemiaminal.

  • Reaction: Stir the mixture at room temperature for 18–24 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[5]

  • Work-up:

    • Basify the reaction mixture to pH 9 using saturated aqueous

      
       or dilute NaOH.
      
    • Extract with Dichloromethane (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: The crude oil usually contains a mixture of diastereomers. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the major isomer (typically cis).

Protocol B: Hydrolysis to 5-Methylmorpholine-2-carboxylic Acid

This step converts the Strecker product (nitrile) into the corresponding amino acid.[2]

Reagents:

  • 4-Benzyl-5-methylmorpholine-2-carbonitrile (from Protocol A)

  • Concentrated Hydrochloric Acid (

    
    )
    

Step-by-Step Procedure:

  • Dissolve the nitrile in concentrated HCl (10 mL per gram of substrate).

  • Heat the solution to reflux (

    
    ) for 4–6 hours. Note: The nitrile hydrolysis requires harsh acidic conditions.
    
  • Cool to room temperature.

  • Isolation:

    • Concentrate the solution to dryness under reduced pressure to remove excess HCl.

    • The residue is the hydrochloride salt of the amino acid.[4]

    • To obtain the free zwitterion, dissolve in minimal water and apply to an ion-exchange column (Dowex 50W), eluting with aqueous ammonia.

Data Analysis & Expected Results

Yield and Stereochemistry

The reaction typically yields the 2,5-disubstituted morpholine. The diastereomeric ratio (dr) is influenced by the reaction temperature and solvent.

ParameterExpected RangeNotes
Overall Yield (Nitrile) 65% – 80%Dependent on efficient extraction and pH control.
Diastereomeric Ratio (cis:trans) 2:1 to 4:1cis-isomer (2,5-cis) is generally favored thermodynamically.
Hydrolysis Yield >90%Quantitative conversion is common; loss usually occurs during isolation.
Appearance Colorless Oil (Nitrile) / White Solid (Acid HCl salt)Nitrile oxidizes slowly; store under inert gas.
Analytical Characterization (Representative Data)
  • 1H NMR (Nitrile): Look for the anomeric proton at C2 (approx

    
     4.5–4.8 ppm). The coupling constant 
    
    
    
    helps distinguish cis vs trans.
  • IR Spectroscopy: Distinct Nitrile (

    
    ) stretch at 
    
    
    
    . This band disappears upon hydrolysis to the acid (replaced by
    
    
    at
    
    
    ).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield of Nitrile pH too high during Strecker step.Ensure pH is maintained at 3–4 to drive iminium formation. If pH > 7, the hemiaminal does not dehydrate.
Incomplete Hydrolysis Reaction temperature too low.Nitriles on secondary carbons are sterically hindered. Ensure vigorous reflux in conc. HCl for at least 4 hours.
Racemization at C5 Overheating during imine formation.Keep the initial addition of reagents at 0°C. The C5 center is generally stable, but prolonged heating at pH > 10 can cause epimerization.
HCN Evolution Acidification of cyanide solution without ventilation.CRITICAL SAFETY: Never add acid to the cyanide solution outside of a high-performance hood. Ensure scrubber is active.

References

  • Strecker Synthesis Overview

    • Master Organic Chemistry. "The Strecker Synthesis."[1][6][2] Available at: [Link]

  • Morpholine Synthesis via Strecker-type Reactions

    • Organic Chemistry Portal.[1] "Strecker Synthesis."[1][6][3][2] Available at: [Link]

  • Specific Synthesis of Benzyl-Morpholine Derivatives (Patent)
  • Stereoselective Synthesis of Morpholines

    • ChemRxiv. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[7] Available at: [Link]

  • General Morpholine Reviews

    • Academia.edu. "Recent progress in the synthesis of morpholines."[8][9][7][10] Available at: [Link]

Sources

Application

Strategic Integration of Morpholine Scaffolds and Nitrile Warheads in Peptidomimetic Cysteine Protease Inhibitors

Topic: Application of Morpholine Nitriles in Peptidomimetic Drug Design Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Abstract: The So...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Morpholine Nitriles in Peptidomimetic Drug Design Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Abstract: The Solubility-Reactivity Nexus

In modern peptidomimetic drug design, the simultaneous optimization of potency and physicochemical properties remains a critical bottleneck. This guide details the strategic application of morpholine nitriles —a hybrid pharmacophore combining the metabolic stability and solubility of the morpholine ring with the reversible covalent reactivity of the nitrile warhead. While the nitrile group (


) serves as an electrophilic trap for catalytic cysteines (forming thioimidates), the morpholine moiety acts as a non-covalent "anchor" at the P2/P3 positions, modulating lipophilicity (

) and preventing rapid oxidative clearance. This application note provides a validated framework for synthesizing and evaluating these scaffolds, specifically targeting cysteine proteases like Cathepsin K, S, and Dipeptidyl Peptidase IV (DPP-4).

Mechanism of Action: The Reversible Covalent Trap

Unlike irreversible warheads (e.g., vinyl sulfones, epoxides) that permanently alkylate enzymes, nitriles offer a reversible covalent mechanism. This reversibility is paramount for reducing immunogenicity and off-target toxicity.

The Thioimidate Equilibrium

Upon binding to the active site, the catalytic cysteine thiolate attacks the nitrile carbon. This reaction is facilitated by the oxyanion hole, which stabilizes the developing negative charge on the nitrogen, resulting in a thioimidate adduct.

Key Advantage: The morpholine ring, typically positioned at P2 or P3, engages in hydrogen bonding and hydrophobic interactions that stabilize the transition state (


), thereby lowering the activation energy for the covalent bond formation (

).

ThioimidateMechanism Enz Free Enzyme (Cys-S⁻ / His-H⁺) EI_Complex Non-Covalent Michaelis Complex (E·I) Enz->EI_Complex + Inhibitor (k1) Inhibitor Morpholine-Nitrile Inhibitor (R-CN) Inhibitor->EI_Complex EI_Complex->Enz (k-1) TS Transition State (Oxyanion Stabilization) EI_Complex->TS Nucleophilic Attack Thioimidate Thioimidate Adduct (Covalent E-I) TS->Thioimidate Adduct Formation (k2) Thioimidate->EI_Complex Hydrolysis/Reversal (k-2)

Figure 1: Kinetic pathway of nitrile-based covalent inhibition. The reversibility (


) distinguishes this class from "suicide" inhibitors.

Strategic Design & SAR (Structure-Activity Relationship)

When designing morpholine nitrile peptidomimetics, the placement of the morpholine ring relative to the nitrile warhead dictates the compound's profile.

Structural ZoneRoleDesign Recommendation
P1 (Warhead) Covalent TrapAminoacetonitrile or Cyanopyrrolidine . The

-carbon substitution controls reactivity. Steric bulk here reduces reactivity but increases selectivity.
P2 (Linker) SpecificityRigid scaffolds (e.g., Leucine mimetics). This residue fits into the S2 hydrophobic pocket.
P3 (Cap) Morpholine Anchor The morpholine ring is optimal here. The ether oxygen accepts H-bonds from the solvent or backbone amides, improving solubility. The ring blocks metabolic soft spots.

Experimental Protocols

Protocol A: Synthesis of Morpholine-Capped -Amino Nitriles

Objective: To synthesize a peptidomimetic scaffold where a morpholine urethane cap is coupled to a P1 amino-nitrile warhead.

Reagents:

  • L-Amino acid methyl ester (P2 scaffold)

  • Morpholine-4-carbonyl chloride (or Morpholine + Triphosgene)

  • Aminoacetonitrile hydrochloride (Warhead precursor)

  • EDC

    
    HCl, HOBt, DIPEA (Coupling agents)
    
  • THF, DCM, DMF (Solvents)

Step-by-Step Methodology:

  • Formation of the Morpholine Urea Cap (P3-P2 Assembly):

    • Dissolve L-Leucine methyl ester (1.0 equiv) in dry DCM at 0°C.

    • Add DIPEA (2.5 equiv) followed by Morpholine-4-carbonyl chloride (1.1 equiv).

    • Stir at RT for 4 hours. Monitor by TLC (formation of urea linkage).

    • Workup: Wash with 1N HCl, sat. NaHCO

      
      , and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Hydrolysis:[1][2][3][4] Treat the ester with LiOH (2 equiv) in THF/H

      
      O (3:1) to generate the free carboxylic acid (Morpholine-Leu-OH).
      
  • Coupling the Nitrile Warhead (P2-P1 Assembly):

    • Critical Step: Nitriles are sensitive to strong acids/bases. Use mild coupling.

    • Dissolve Morpholine-Leu-OH (1.0 equiv) in DMF.

    • Add EDC

      
      HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 min to activate.
      
    • Add Aminoacetonitrile hydrochloride (1.2 equiv) and DIPEA (3.0 equiv).

    • Stir at RT for 12–16 hours.

  • Purification:

    • Evaporate DMF under reduced pressure.

    • Redissolve in EtOAc, wash extensively with 5% citric acid (avoid strong HCl to prevent nitrile hydrolysis to amide).

    • Purify via Flash Chromatography (SiO

      
      , Hexane/EtOAc).
      

Expert Tip: Avoid aqueous strong acids during workup, as the


-amino nitrile can hydrolyze to the corresponding amide or carboxylic acid (Strecker reversal).
Protocol B: Kinetic Evaluation ( )

Objective: Determine the efficiency of covalent bond formation. Standard IC


 values are time-dependent for covalent inhibitors and thus insufficient.

Assay Setup:

  • Enzyme: Recombinant Human Cathepsin K (1 nM final).

  • Substrate: Fluorogenic peptide Z-Phe-Arg-AMC (10

    
    M).
    
  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Workflow:

  • Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations, e.g., 0–1000 nM) for varying times (

    
     = 0, 10, 20, 30, 60 min).
    
  • Reaction Initiation: Add Substrate to the mixture.

  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) for 10 min (initial velocity,

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. pre-incubation time to obtain 
      
      
      
      for each concentration.
    • Plot

      
       vs. [Inhibitor]. Fit to the hyperbolic equation:
      
      
      
      
    • Interpretation: A high

      
       ratio indicates a potent warhead (high reactivity) and specific recognition (high affinity).
      
Protocol C: Metabolic Stability (Microsomal Clearance)

Objective: Verify the protective effect of the morpholine ring against oxidative metabolism.

Workflow:

  • Incubation: Mix Test Compound (1

    
    M) with pooled Human Liver Microsomes (0.5 mg/mL) in PBS (pH 7.4).
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, G6PDH).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    = 0, 5, 15, 30, 60 min into ice-cold Acetonitrile (containing Internal Standard).
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    
    
    
    Target:
    
    
    suggests the morpholine is effectively blocking rapid clearance.

Synthesis Workflow Diagram

SynthesisWorkflow Start Amino Acid Methyl Ester (P2 Scaffold) Step1 Step 1: Urea Formation (Morpholine-CO-Cl + DIPEA) Start->Step1 Intermediate1 Morpholine-Capped Ester Step1->Intermediate1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate1->Step2 Acid Free Carboxylic Acid Step2->Acid Step3 Step 3: Warhead Coupling (Aminoacetonitrile + EDC/HOBt) Acid->Step3 Final Final Morpholine-Nitrile Peptidomimetic Step3->Final

Figure 2: Synthetic route for morpholine-capped peptide nitriles. Note the mild coupling conditions in Step 3 to preserve the nitrile.

Case Study: Cathepsin K Inhibitors

Compound Reference: Odanacatib and related morpholine analogs (e.g., Compound 49 from Bioorg.[5] Med. Chem. Lett.).

  • Challenge: Early Cathepsin K inhibitors (dipeptide nitriles) suffered from poor selectivity against Cathepsin L and B, leading to skin toxicity.

  • Solution: Introduction of a morpholine ring at the P3 position (or as a solubilizing tail).

  • Outcome: The morpholine group excluded the inhibitor from the smaller S3 pockets of Cathepsin L/B, while the nitrile formed a reversible bond with Cys25 of Cathepsin K. This resulted in a >500-fold selectivity window and improved oral bioavailability due to the morpholine's polarity.

Troubleshooting & Expert Tips

  • Racemization:

    
    -amino nitriles are prone to racemization at the 
    
    
    
    -carbon under basic conditions. Keep DIPEA equivalents minimal during coupling and avoid prolonged exposure to pH > 9.
  • Hydration: Nitriles can slowly hydrate to amides in aqueous buffers. Always prepare fresh stocks in DMSO for biological assays.

  • Solubility: If the final peptidomimetic is insoluble, convert the morpholine nitrogen to a hydrochloride salt (if the morpholine is attached via a linker allowing protonation) or use the morpholine oxygen's H-bond accepting capability by formulating in slightly acidic vehicles.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocysteine protease inhibitors." Journal of Medicinal Chemistry, 44(6), 949-952. Link

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534. Link

  • Ward, R. A., et al. (2002). "Design and synthesis of novel dipeptide nitriles as inhibitors of dipeptidyl peptidase I (Cathepsin C)." Journal of Medicinal Chemistry, 45(25), 5471-5482. Link

  • Teno, N., et al. (2006). "Dipeptide nitrile inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 16(9), 2549-2554. Link

  • Oballa, R. M., et al. (2007). "A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds." Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyanation of 4-benzyl-5-methylmorpholine precursors

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide – Yield Optimization in Cyanation of 4-Benzyl-5-Methylmorpholine Precursors Executive Summary This techn...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Group Subject: Technical Guide – Yield Optimization in Cyanation of 4-Benzyl-5-Methylmorpholine Precursors

Executive Summary

This technical guide addresses yield attrition during the introduction of a cyano group onto the 4-benzyl-5-methylmorpholine scaffold. The presence of the C5-methyl group creates significant steric drag and diastereomeric constraints that do not exist in the unsubstituted morpholine analogs.

This guide focuses on the two primary synthetic routes used for this transformation:

  • The Modified Strecker/Bruylants Route: Cyanation of the hemiaminal/lactol.

  • The Nucleophilic Substitution (SN2) Route: Displacement of a C2-halide or sulfonate.

Part 1: Diagnostic & Troubleshooting (Q&A)

Scenario A: The Modified Strecker Route (Hemiaminal → Nitrile)

Context: You are reacting the 2-hydroxy or 2-methoxy morpholine intermediate with a cyanide source.

Q1: My reaction reaches 50-60% conversion and stalls. Adding more cyanide doesn't help. Why? Diagnosis: You are fighting a reversible equilibrium. The formation of the


-aminonitrile from the hemiaminal is an equilibrium process. The C5-methyl group destabilizes the chair conformation required for the cyano group to attack axially, pushing the equilibrium back toward the starting material.
Solution: 
  • Switch Reagents: Move from aqueous KCN/NaCN to Trimethylsilyl Cyanide (TMSCN) . The formation of the silyl ether byproduct drives the reaction forward irreversibly (Le Chatelier’s principle).

  • Add a Lewis Acid: Use catalytic

    
     or 
    
    
    
    (1-5 mol%) to activate the hemiaminal oxygen, facilitating the leaving group departure.

Q2: I see significant hydrolysis back to the starting material during workup. Diagnosis:


-Aminonitriles in this scaffold are chemically labile, especially the cis-diastereomer where the nitrile and the C5-methyl group induce ring strain. Acidic aqueous workups rapidly hydrolyze the nitrile back to the hemiaminal or amide.
Solution: 
  • Quench Protocol: Avoid aqueous acid. Quench TMSCN reactions with saturated

    
     at 
    
    
    
    or use a non-aqueous workup (filtration through Celite if using non-polar solvents).
  • Through-Process: If the nitrile is an intermediate, do not isolate. Telescoping the subsequent step (e.g., hydrolysis to acid or reduction) often improves overall yield.

Scenario B: The SN2 Route (Halide/Sulfonate → Nitrile)

Context: You are displacing a chloride or mesylate at the C2 position.

Q3: I am observing a major byproduct that looks like the elimination product (enamine). Diagnosis: The C5-methyl group creates steric hindrance that disfavors the SN2 trajectory. Basic cyanide sources (NaCN/KCN) are acting as bases rather than nucleophiles, triggering E2 elimination to form the morpholine enamine. Solution:

  • Solvent Switch: Change from Ethanol/Water to DMSO or DMF . Polar aprotic solvents solvate the cation (Na+/K+), leaving the cyanide anion "naked" and more nucleophilic, favoring SN2 over E2.

  • Temperature Control: Lower the temperature. Elimination (E2) has a higher activation energy than substitution. Running at

    
     to RT (instead of reflux) favors substitution.
    

Q4: The reaction is incredibly slow (48h+). Diagnosis: The C5-methyl group likely forces the leaving group into a pseudo-equatorial position (to avoid 1,3-diaxial interactions), which is geometrically unfavorable for the backside attack required for SN2. Solution:

  • Phase Transfer Catalysis (PTC): Use TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (if using KCN). This brings the cyanide into the organic phase in a highly reactive ion pair, accelerating the rate without requiring heat.

Part 2: Optimized Experimental Protocols

Protocol A: High-Yield TMSCN Cyanation (Strecker Variant)

Recommended for sensitive substrates where equilibrium is an issue.

Reagents:

  • Substrate: 4-benzyl-5-methylmorpholin-2-ol (Hemiaminal)

  • Reagent: TMSCN (1.2 - 1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Solvent: Anhydrous DCM or MeCN

Step-by-Step:

  • Preparation: Dissolve the hemiaminal in anhydrous DCM (

    
     concentration) under Nitrogen atmosphere.
    
  • Activation: Add

    
     and stir for 10 minutes at room temperature.
    
  • Addition: Cool to

    
    . Add TMSCN dropwise over 20 minutes.
    
    • Note: Exotherm control is critical to prevent polymerization.

  • Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor via TLC (stain with Ninhydrin or PMA; nitriles are often faint under UV).

  • Workup:

    • Dilute with

      
      .
      
    • Wash with cold sat.

      
       (rapidly).
      
    • Dry over

      
       and concentrate in vacuo below 
      
      
      
      .
Protocol B: PTC-Enhanced Displacement (SN2 Variant)

Recommended for robust halide precursors.

Reagents:

  • Substrate: 2-chloro-4-benzyl-5-methylmorpholine

  • Reagent: KCN (2.0 equiv)

  • Catalyst: 18-Crown-6 (10 mol%) or TBAB (5 mol%)

  • Solvent: MeCN or Toluene (biphasic with water is possible but anhydrous MeCN is preferred for yield).

Step-by-Step:

  • Dissolution: Dissolve substrate and 18-Crown-6 in MeCN.

  • Cyanation: Add powdered KCN (CARE: Toxic).

  • Cycle: Stir vigorously at RT.

    • Critical: If conversion is <10% after 4h, slowly raise T to

      
      . Do not exceed 
      
      
      
      to avoid elimination.
  • Quench: Pour into a mixture of

    
     and dilute 
    
    
    
    (pH 10-11). Never quench into acid.
  • Disposal: Treat aqueous waste with Bleach (NaOCl) to oxidize residual cyanide before disposal.

Part 3: Comparative Data & Yield Expectations

The following table summarizes expected yields based on the precursor type and method.

Precursor TypeMethodSolventTypical YieldMajor Side Reaction
Hemiaminal (2-OH) Aqueous KCN/Acid

35–50%Reversion to SM; Hydrolysis
Hemiaminal (2-OH) TMSCN / Lewis Acid DCM 85–92% Silyl ether formation (minor)
Chloride (2-Cl) KCN (Standard)EtOH40–55%Elimination (Enamine)
Chloride (2-Cl) KCN / 18-Crown-6 MeCN 75–85% Elimination (trace)
Acetal (2-OMe) TMSCN /

DCM70–80%Ring opening

Part 4: Mechanistic Visualization

The diagram below illustrates the competing pathways in the cyanation process. Note how the C5-Methyl group influences the steric environment, pushing the reaction toward elimination or reversion if conditions are not controlled.

CyanationPathways cluster_legend Pathway Key Start 4-Benzyl-5-Methyl Morpholine Precursor (Hemiaminal or Halide) Oxonium Oxonium/Iminium Intermediate Start->Oxonium Activation (Acid/Lewis Acid) Elimination Enamine Byproduct (Elimination) Start->Elimination Direct E2 (If Halide + Strong Base) Transition Transition State (Steric Clash with C5-Me) Oxonium->Transition CN- Attack Target Target Nitrile (2-Cyano-4-Benzyl-5-Methyl) Transition->Target Kinetic Control (TMSCN / Low Temp) Transition->Elimination Thermodynamic/Basic (High Temp / Free CN-) Reversion Hydrolysis/Reversion (Starting Material) Target->Reversion Aq. Acid Workup (Equilibrium Shift) key1 Green Arrow: Desired Pathway key2 Red Arrow: Yield Loss Pathway

Caption: Mechanistic flow showing the divergence between the desired cyanation (green) and the competing elimination/reversion pathways (red) exacerbated by C5-methyl sterics.

Part 5: Safety & Handling (Critical)

  • Cyanide Toxicity: Sodium/Potassium Cyanide and TMSCN are fatal if inhaled, ingested, or absorbed.

    • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is present and unexpired within the lab.

    • pH Control: Never allow cyanide solutions to drop below pH 9. Acidification releases HCN gas.

  • Waste Management: All aqueous waste must be treated with bleach (pH > 10) for 24 hours to oxidize cyanide to cyanate before disposal.

References

  • General Morpholine Synthesis & Cyanation

    • Ortiz, K. G., et al. (2024).[1] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of the American Chemical Society. Link

  • Strecker Reaction Optimization

    • Harada, K. (1963). "Asymmetric Synthesis of

      
      -Amino-nitriles." Nature.[2] Link (Foundational text on steric influence in Strecker synthesis).
      
  • TMSCN Reagent Utility

    • Mai, K.

      
      -aminonitriles using trimethylsilyl cyanide." Tetrahedron Letters. Link
      
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Safety Protocols

    • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Link

Sources

Optimization

Technical Support Center: Optimizing Recrystallization Solvents for Chiral Morpholine Nitriles

Welcome to the technical support center for the optimization of recrystallization solvents, with a specific focus on chiral morpholine nitriles. This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of recrystallization solvents, with a specific focus on chiral morpholine nitriles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral resolution through crystallization. Here, we will delve into the underlying principles of solvent selection and provide practical, step-by-step troubleshooting advice to overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for chiral morpholine nitriles?

An ideal solvent for the recrystallization of chiral morpholine nitriles should exhibit a significant difference in the solubility of the compound at elevated temperatures versus room or sub-ambient temperatures.[1][2] Specifically, the compound should be highly soluble in the hot solvent but sparingly soluble or insoluble when cold.[1][3] This temperature-dependent solubility is the cornerstone of effective recrystallization, as it allows for the dissolution of the impure solid at a higher temperature and subsequent precipitation of the purified compound upon cooling.[4]

Beyond this fundamental requirement, several other factors are crucial:

  • Inertness: The solvent must be chemically non-reactive with the morpholine nitrile to prevent degradation or the formation of byproducts.[5]

  • Volatility: A moderately volatile solvent is preferred for easy removal from the purified crystals after filtration.[5][6]

  • Boiling Point: The solvent's boiling point should be lower than the melting point of the chiral morpholine nitrile to prevent the compound from "oiling out" instead of crystallizing.[2][7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign to ensure safe handling.[5]

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[3]

Q2: My chiral morpholine nitrile "oils out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline material. This is a common issue, especially when the boiling point of the solvent is higher than the melting point of the compound.[7] It can also happen if the solution is cooled too rapidly, not allowing sufficient time for crystal nucleation and growth.

Troubleshooting Steps:

  • Re-dissolve and Slow Cool: If an oil forms, reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly.[7] You can insulate the flask to slow down the cooling rate.

  • Solvent Selection: The primary cause is often an inappropriate solvent. Select a solvent with a lower boiling point.[2]

  • Reduce Concentration: Oiling out can be a sign of a supersaturated solution that is too concentrated. Add a small amount of additional hot solvent to dilute the solution slightly before cooling.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to encourage nucleation.[8]

Q3: I have poor recovery of my purified chiral morpholine nitrile. What are the likely causes and solutions?

Low recovery is a frequent challenge in recrystallization. Several factors can contribute to this issue:

  • Excessive Solvent: Using too much solvent to dissolve the initial solid is a primary culprit. The goal is to create a saturated solution at the solvent's boiling point.[4] If excess solvent is used, a significant portion of the product will remain dissolved even after cooling.

    • Solution: Use the minimum amount of near-boiling solvent to dissolve your compound.[1] If you've added too much, carefully evaporate some of the solvent to concentrate the solution.[7]

  • Premature Crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-warmed stemless funnel and fluted filter paper to speed up the filtration process and prevent cooling.[9]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will result in a lower yield, as more of the compound will remain in solution.[2]

    • Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[10]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a significant portion of your purified product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1]

Q4: How does the choice of solvent impact the enantiomeric excess (ee) of my chiral morpholine nitrile?

The solvent can play a significant role in the efficiency of chiral resolution during recrystallization. In some cases, the choice of solvent can even lead to "chirality switching," where different enantiomers crystallize from different solvents.[11] This phenomenon is often attributed to the solvent's ability to incorporate into the crystal lattice of the diastereomeric salts, thereby altering their solubility.[11]

For diastereomeric recrystallization, where a chiral resolving agent is used to form diastereomers, the solvent's polarity and its ability to form hydrogen bonds can influence the differential solubility of the diastereomeric pair. A thorough screening of solvents is therefore crucial to find the optimal conditions that maximize the difference in solubility between the two diastereomers, leading to a higher enantiomeric excess of the desired enantiomer in the crystalline phase.

Q5: What is a mixed-solvent system and when should I consider using one?

A mixed-solvent system, or a solvent-pair system, is employed when no single solvent meets all the criteria for a good recrystallization solvent.[2][10] This technique involves using two miscible solvents with different polarities.[6]

When to Use a Mixed-Solvent System:

You should consider a two-solvent system when your chiral morpholine nitrile is very soluble in one solvent at all temperatures and insoluble in another solvent at all temperatures.[10]

How it Works:

  • The compound is first dissolved in a minimum amount of the "good" solvent (the one in which it is highly soluble) at its boiling point.[9][10]

  • The "poor" solvent (the one in which the compound is insoluble) is then added dropwise to the hot solution until the solution becomes cloudy, indicating the point of saturation.[9]

  • A few drops of the "good" solvent are then added back to the hot solution to redissolve the precipitate and ensure the solution is just at the saturation point.[9]

  • The solution is then allowed to cool slowly, promoting the crystallization of the purified compound.

Common Solvent Pairs:

  • Ethanol/water[3]

  • Acetone/water[3]

  • Ethyl acetate/hexane[12]

  • Methanol/diethyl ether[3]

II. Troubleshooting Guides

Guide 1: Systematic Solvent Screening Protocol

This protocol provides a structured approach to identifying a suitable single or mixed solvent system for the recrystallization of your chiral morpholine nitrile.

Objective: To determine an effective solvent or solvent pair for recrystallization.

Materials:

  • Impure chiral morpholine nitrile

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Heating block or water bath

  • Ice bath

Procedure:

  • Initial Solubility Testing:

    • Place approximately 40 mg of your impure compound into several labeled test tubes.[2]

    • To each tube, add 1 mL of a different solvent.[2]

    • Agitate the tubes at room temperature for 20-60 seconds and record the solubility ("soluble," "partially soluble," or "insoluble").[2]

    • A solvent in which the compound is readily soluble at room temperature is unsuitable for single-solvent recrystallization.[2][13]

  • Hot Solubility Testing:

    • For the solvents in which the compound was insoluble or partially soluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent.[2][13]

    • If the compound dissolves completely, the solvent is a potential candidate.[13]

    • If it remains insoluble, the solvent is unsuitable.[2]

  • Cooling and Crystallization:

    • For the potential candidate solvents, allow the hot solutions to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the test tube with a glass rod.[13]

    • Afterward, place the test tubes in an ice bath for 10-20 minutes.[13]

    • A suitable solvent will result in the formation of a good quantity of crystals upon cooling.[13]

  • Evaluating for a Mixed-Solvent System:

    • If no single solvent is ideal, identify a "good" solvent (high solubility) and a "poor" solvent (low solubility) that are miscible.

    • Dissolve a small amount of your compound in the "good" solvent at room temperature.

    • Add the "poor" solvent dropwise until a persistent cloudiness appears. If this works, you have a potential mixed-solvent pair.

Data Summary Table for Solvent Screening:

SolventSolubility at RTSolubility at Boiling PointCrystal Formation on CoolingSuitability
WaterInsolubleInsolubleNoneUnsuitable
EthanolPartially SolubleSolubleGoodCandidate
AcetoneSolubleSolublePoorUnsuitable
TolueneInsolublePartially SolublePoorUnsuitable
HexaneInsolubleInsolubleNoneUnsuitable
Guide 2: Troubleshooting Poor Crystal Quality

Issue: Crystals are very fine, needle-like, or appear amorphous.

Causality: Rapid crystallization often leads to the trapping of impurities and the formation of small, poorly-formed crystals. This is typically caused by cooling the solution too quickly or by a very high level of supersaturation.

Solutions:

  • Slow Down the Cooling Process:

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.[4]

    • Insulate the flask with a cloth or by placing it in a warm water bath that is allowed to cool to room temperature.

  • Reduce Supersaturation:

    • If the solution is too concentrated, add a small amount of additional hot solvent before cooling.

  • Use a Co-solvent: In some cases, adding a small amount of a "poorer" solvent can help to control the crystallization rate.

Guide 3: Addressing Colored Impurities

Issue: The recrystallized product remains colored, indicating the presence of impurities.

Causality: Colored impurities are often large, polar molecules that can be adsorbed onto the surface of the crystals or trapped within the crystal lattice.

Solution:

  • Use of Decolorizing Carbon:

    • After dissolving the impure compound in the hot solvent, add a small amount of activated charcoal (decolorizing carbon).

    • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the charcoal.

    • Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal.

    • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[10]

III. Experimental Workflows and Diagrams

Workflow for Single-Solvent Recrystallization

The following diagram illustrates the decision-making process and steps involved in a standard single-solvent recrystallization.

G start Start: Impure Chiral Morpholine Nitrile dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filter Insoluble impurities? cool_rt Slowly Cool to Room Temperature dissolve->cool_rt No insoluble impurities hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice collect Collect Crystals by Vacuum Filtration cool_ice->collect wash Wash with Minimal Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: Workflow for single-solvent recrystallization.

Decision Tree for Solvent System Selection

This diagram provides a logical pathway for deciding whether to use a single-solvent or a mixed-solvent system.

G start Start: Perform Solvent Screening check_ideal Is there a solvent where compound is: - Sparingly soluble at RT - Very soluble when hot? start->check_ideal single_solvent Proceed with Single-Solvent Recrystallization Protocol check_ideal->single_solvent Yes check_pair Is there a miscible pair where: - Solvent A: Very soluble at all temps - Solvent B: Insoluble at all temps? check_ideal->check_pair No mixed_solvent Proceed with Mixed-Solvent Recrystallization Protocol check_pair->mixed_solvent Yes rescreen Re-evaluate solvent choices or consider alternative purification check_pair->rescreen No

Caption: Decision tree for selecting a recrystallization solvent system.

IV. References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of California, Davis. (2022, April 7). 3.3E: Experimentally Testing Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Diastereomeric recrystallization. In Wikipedia. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • Mount Holyoke College. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • S. Kudo, et al. (2025, March 20). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved from [Link]

  • Unknown. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • University of Connecticut. (n.d.). 4. Crystallization. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization During Hydrolysis of Chiral Morpholine Nitriles

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of preventing racemization during the hydrolysis of chiral morpholine nitriles. The morpholine scaffold is a key component in many pharmaceutical compounds, making the synthesis of enantiopure morpholine derivatives a crucial process.[1][2][3] This resource is designed to provide both foundational knowledge and practical solutions to maintain the stereochemical integrity of your molecules throughout the nitrile hydrolysis step.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the hydrolysis of chiral morpholine nitriles and the prevention of racemization.

Q1: What are the primary methods for hydrolyzing nitriles to carboxylic acids?

Nitriles can be hydrolyzed to carboxylic acids through two main pathways: acid-catalyzed and base-catalyzed hydrolysis.[4][5][6][7] Both methods typically involve the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[4][7][8] The choice between acidic and basic conditions can significantly impact reaction outcomes, including the potential for racemization. Additionally, enzymatic hydrolysis offers a milder, often stereoselective, alternative.[9][10][11]

Q2: Why is racemization a concern during the hydrolysis of chiral morpholine nitriles?

The chiral center in many morpholine nitriles is located at the α-position to the nitrile group (C2 position of the morpholine ring). Under certain reaction conditions, particularly with strong bases, the α-proton can be abstracted, leading to the formation of a planar carbanion or a related intermediate. Reprotonation of this intermediate can occur from either face, resulting in a loss of stereochemical purity, or racemization.

Q3: What are the key factors that influence racemization during nitrile hydrolysis?

Several factors can contribute to racemization, including:

  • Base Strength and Concentration: Strong bases are more likely to deprotonate the α-carbon.

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for deprotonation.

  • Reaction Time: Prolonged exposure to harsh conditions increases the likelihood of racemization.

  • Solvent: The choice of solvent can influence the stability of intermediates and the solubility of reactants.

  • Substrate Structure: The electronic and steric properties of the morpholine nitrile can affect the acidity of the α-proton.

Q4: Are there any general recommendations for minimizing racemization?

Yes, as a general rule, milder reaction conditions are preferred. This often involves using weaker acids or bases, lower temperatures, and shorter reaction times. For particularly sensitive substrates, enzymatic hydrolysis is a powerful tool for preserving stereochemistry.[9][10][11]

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting racemization problems encountered during the hydrolysis of chiral morpholine nitriles.

Issue 1: Significant Racemization Observed Under Basic Hydrolysis Conditions

Symptoms: You are hydrolyzing a chiral 2-cyanomorpholine derivative using a strong base like sodium hydroxide or potassium hydroxide and observing a significant loss of enantiomeric excess (e.e.) in your final carboxylic acid product.

Root Cause Analysis:

The primary cause of racemization under basic conditions is the abstraction of the proton at the chiral center (C2), which is α to the nitrile group. This deprotonation is facilitated by the electron-withdrawing nature of the nitrile, which increases the acidity of the α-proton. The resulting planar carbanion intermediate can be protonated from either side, leading to a racemic or near-racemic mixture.

G cluster_0 Racemization Mechanism under Basic Conditions Chiral Nitrile Chiral Nitrile Planar Carbanion Intermediate Planar Carbanion Intermediate Chiral Nitrile->Planar Carbanion Intermediate Strong Base (e.g., OH-) -H+ Racemic Carboxylic Acid Racemic Carboxylic Acid Planar Carbanion Intermediate->Racemic Carboxylic Acid Protonation (H2O)

Caption: Deprotonation at the chiral center leads to racemization.

Solutions and Protocols:

1. Modification of Basic Hydrolysis Conditions:

  • Use a Weaker Base: Instead of strong hydroxides, consider using milder bases such as potassium carbonate (K₂CO₃) or lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water or dioxane/water).

  • Lower the Reaction Temperature: Perform the hydrolysis at reduced temperatures (e.g., 0 °C to room temperature) to minimize the rate of deprotonation.

  • Control Stoichiometry: Use a minimal excess of the base required for the reaction to proceed.

Table 1: Comparison of Basic Hydrolysis Conditions

BaseTemperature (°C)Typical Racemization Risk
NaOH / KOH80-100High
LiOH25-50Moderate
K₂CO₃25-50Low to Moderate

2. Alternative Hydrolysis Methods:

  • Hydrogen Peroxide in Basic Media: The use of hydrogen peroxide under basic conditions can sometimes facilitate nitrile hydrolysis to the amide under milder conditions, which can then be hydrolyzed to the carboxylic acid.[12]

    Protocol: Mild Hydrolysis with Hydrogen Peroxide

    • Dissolve the chiral morpholine nitrile in a suitable solvent like DMSO or a mixture of acetone and water.

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium carbonate or potassium carbonate in water.

    • Slowly add a 30% aqueous solution of hydrogen peroxide, maintaining the temperature below 10 °C.

    • Monitor the reaction by TLC or LC-MS until the nitrile is consumed.

    • Quench the reaction carefully with a reducing agent (e.g., sodium sulfite).

    • Proceed with the hydrolysis of the intermediate amide under mild acidic or basic conditions.

Issue 2: Racemization or Degradation Under Acidic Hydrolysis Conditions

Symptoms: You are using strong acidic conditions (e.g., concentrated HCl or H₂SO₄ at elevated temperatures) and observing either racemization or decomposition of your starting material or product.

Root Cause Analysis:

While acid-catalyzed hydrolysis is less likely to cause racemization via deprotonation, harsh acidic conditions can lead to other side reactions.[6] These can include acid-catalyzed ring-opening of the morpholine, elimination reactions, or other rearrangements, which can compromise the stereochemical integrity or yield of the desired product. The mechanism involves protonation of the nitrile nitrogen, making the carbon more electrophilic for nucleophilic attack by water.[4][5][7][13]

G cluster_1 Acid-Catalyzed Hydrolysis Workflow Chiral Nitrile Chiral Nitrile Protonated Nitrile Protonated Nitrile Chiral Nitrile->Protonated Nitrile H+ Amide Intermediate Amide Intermediate Protonated Nitrile->Amide Intermediate H2O Carboxylic Acid Carboxylic Acid Amide Intermediate->Carboxylic Acid H2O, H+

Caption: Stepwise conversion of nitrile to carboxylic acid via an amide.

Solutions and Protocols:

1. Milder Acidic Conditions:

  • Use Dilute Acids: Instead of concentrated acids, employ more dilute solutions (e.g., 3-6 M HCl or H₂SO₄) and carefully control the temperature.

  • Stepwise Hydrolysis: Consider a two-step approach where the nitrile is first hydrolyzed to the more stable amide intermediate under milder conditions. The isolated amide can then be hydrolyzed to the carboxylic acid under conditions that are less likely to cause degradation.

Protocol: Two-Step Acidic Hydrolysis

  • Nitrile to Amide: Dissolve the chiral morpholine nitrile in a mixture of acetic acid and a small amount of concentrated sulfuric acid. Heat gently (e.g., 40-50 °C) and monitor the reaction until the nitrile is converted to the amide.

  • Amide to Carboxylic Acid: Isolate the amide and then hydrolyze it using a milder acid solution (e.g., 3 M HCl) at a moderate temperature.

Issue 3: Low Yields and Incomplete Conversion with Mild Hydrolysis Methods

Symptoms: When attempting to use milder acidic or basic conditions to prevent racemization, you are experiencing slow reaction rates, incomplete conversion of the starting material, or low yields of the desired product.

Root Cause Analysis:

The stability of the nitrile group can make it resistant to hydrolysis under mild conditions.[10] The energy barrier for the initial nucleophilic attack on the nitrile carbon may not be overcome at lower temperatures or with weaker reagents.

Solutions and Protocols:

1. Enzymatic Hydrolysis: The Gold Standard for Stereopreservation

For substrates that are highly prone to racemization, enzymatic hydrolysis is often the most effective solution.[11][14] Nitrilase and nitrile hydratase/amidase enzyme systems can operate under neutral pH and at or near room temperature, providing excellent stereoselectivity.[9][15][16]

  • Nitrilases: Directly convert the nitrile to a carboxylic acid.

  • Nitrile Hydratases and Amidases: A two-enzyme system where the nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid.[9][15][17]

Protocol: General Procedure for Enzymatic Nitrile Hydrolysis

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

  • Disperse the chiral morpholine nitrile in the buffer. A co-solvent (e.g., DMSO, t-butanol) may be needed to improve solubility, but its concentration should be kept low to avoid denaturing the enzyme.

  • Add the selected nitrilase or nitrile hydratase/amidase preparation (as a whole-cell catalyst or purified enzyme).

  • Gently agitate the mixture at the optimal temperature for the enzyme (typically 25-40 °C).

  • Monitor the reaction progress by HPLC or GC to determine the conversion and enantiomeric excess.

  • Once the reaction is complete, extract the product after adjusting the pH to facilitate extraction.

Table 2: Comparison of Hydrolysis Methods for Chiral Nitriles

MethodTypical ConditionsAdvantagesDisadvantages
Strong Acid Hydrolysis Conc. HCl/H₂SO₄, heatHigh conversionRisk of degradation, potential for racemization
Strong Base Hydrolysis Conc. NaOH/KOH, heatHigh conversionHigh risk of racemization
Mild Acid/Base Hydrolysis Dilute acids/bases, lower temp.Reduced risk of racemizationPotentially slow, incomplete conversion
Enzymatic Hydrolysis pH 7-8, 25-40 °CExcellent stereoselectivity, mild conditionsEnzyme cost and availability, substrate specificity

III. Concluding Remarks

The successful hydrolysis of chiral morpholine nitriles without racemization is a delicate balance of reaction conditions and substrate reactivity. By understanding the mechanisms that lead to a loss of stereochemical integrity, researchers can make informed decisions to mitigate this risk. When traditional chemical methods prove too harsh, enzymatic hydrolysis stands out as a powerful and often superior alternative for the synthesis of enantiopure morpholine carboxylic acids, which are vital building blocks in modern drug discovery.

IV. References

  • (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Ohta, H. (1996). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA. [Link]

  • (2025). 20.7: Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • (2010). Synthesis of enantiopure 3-substituted morpholines. PubMed. [Link]

  • (n.d.). 21.5. Hydrolysis of nitriles. Lumen Learning. [Link]

  • (n.d.). Synthesis of Enantiopure 3-Substituted Morpholines. Scribd. [Link]

  • (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). Save My Exams. [Link]

  • (2025). Efficient One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines. ResearchGate. [Link]

  • (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. [Link]

  • (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry. [Link]

  • (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Versari, A., et al. (2002). Enzymatic hydrolysis of nitriles by an engineered nitrile hydratase (papain Gln19Glu) in aqueous-organic media. PubMed. [Link]

  • (n.d.). Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • (2025). Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]

  • (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Thieme. [Link]

  • (2023). 20.7 Chemistry of Nitriles. OpenStax. [Link]

  • (n.d.). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. ACS Publications. [Link]

  • (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • (2018). Enzymatic hydrolysis of nitriles. ResearchGate. [Link]

  • (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI. [Link]

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Optimization

Overcoming steric hindrance in 5-methyl substituted morpholine reactions

Welcome to the technical support center for synthetic challenges involving 5-methyl substituted morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving 5-methyl substituted morpholines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter reactivity issues stemming from the unique steric and electronic properties of this scaffold.

The morpholine ring is a privileged structure in medicinal chemistry, but the introduction of a methyl group at the C-5 position presents significant synthetic hurdles. This guide provides in-depth, mechanistically grounded troubleshooting advice and actionable protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-methyl group on a morpholine ring so problematic for N-functionalization reactions?

The primary issue is steric hindrance . The C-5 methyl group is positioned adjacent to the nitrogen atom. In the chair conformation of the morpholine ring, this methyl group can exist in either an axial or equatorial position. The axial conformer, in particular, creates significant steric shielding of the nitrogen's lone pair of electrons, which is essential for nucleophilic attack. This shielding impedes the approach of electrophiles, such as alkyl halides or acylating agents, dramatically slowing down or completely stalling reactions that would otherwise be facile with unsubstituted morpholine.

Furthermore, the methyl group acts as a weak electron-donating group, which slightly increases the electron density on the nitrogen. However, this electronic effect is generally overshadowed by the severe steric hindrance.

Q2: Which reactions are most commonly affected by this steric hindrance?

The most frequently impacted reactions are those that directly target the morpholine nitrogen:

  • N-Alkylation: Standard SN2 reactions with alkyl halides often fail or give very low yields.

  • N-Acylation: The formation of amide bonds using acyl chlorides or carboxylic acids can be sluggish and incomplete.

  • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination): The steric bulk around the nitrogen can hinder the crucial reductive elimination step, preventing the formation of the desired C-N bond.[1]

Q3: What are the general strategies I should consider first when a reaction with 5-methylmorpholine fails?

Before resorting to a complete redesign of your synthetic route, consider these initial troubleshooting steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance. The use of microwave irradiation is a particularly effective strategy for rapidly and efficiently heating reactions, often leading to faster reaction times and higher yields.[2][3]

  • Use More Reactive Reagents: Switch from less reactive electrophiles (e.g., alkyl bromides) to more potent ones like alkyl triflates or tosylates. For acylations, using highly activated species is crucial.

  • Screen Solvents: Polar aprotic solvents like DMF, DMSO, or NMP can help to solvate charged intermediates and facilitate the reaction.

  • Re-evaluate Your Choice of Base: For reactions requiring a base, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a proton sponge to avoid competitive side reactions.

Troubleshooting Guide: N-Alkylation

Scenario: You are attempting to N-alkylate 5-methylmorpholine with an alkyl halide (e.g., benzyl bromide) using a standard base like K₂CO₃ in acetonitrile, but you observe no product formation after 24 hours at 80 °C.

Analysis of the Problem

The lone pair on the nitrogen of 5-methylmorpholine is sterically shielded, preventing an effective SN2 attack on the alkyl halide. The chosen conditions are not sufficiently forcing to overcome this steric barrier.

Solution Pathway 1: Enhancing Direct Alkylation

This pathway focuses on modifying the direct alkylation approach for a higher success rate.

  • Reagent Modification: Switch from benzyl bromide to the more reactive benzyl triflate (BnOTf) . Triflates are excellent leaving groups, making the electrophile significantly more potent.

  • Solvent and Base Selection: Use a polar aprotic solvent like anhydrous DMF . Employ a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid produced without competing in the alkylation.

  • Temperature Increase (Microwave Assistance): If thermal heating is still ineffective, utilize microwave irradiation.[4][5] This can often drive sluggish reactions to completion in minutes rather than hours or days.[2][3]

ConditionAlkylating AgentBaseSolventTemperatureExpected Outcome
Initial (Failed) Benzyl BromideK₂CO₃ACN80 °C (Oil Bath)<5% Conversion
Optimized Benzyl TriflatenDIPEADMF120 °C (Microwave)>80% Conversion
Solution Pathway 2: Alternative Route via Reductive Amination

When direct alkylation proves too challenging, an excellent alternative is reductive amination.[6][7] This two-step, one-pot process avoids the sterically demanding SN2 reaction altogether.[6]

  • Imine/Iminium Formation: The secondary amine (5-methylmorpholine) reacts with an aldehyde or ketone to form an intermediate iminium ion. This step is often catalyzed by mild acid.

  • Reduction: A selective reducing agent, present in the same pot, reduces the iminium ion to the desired tertiary amine.[6]

G cluster_0 Reductive Amination Workflow Start 5-Methylmorpholine + Aldehyde/Ketone Step1 Iminium Ion Formation (Weakly Acidic Conditions) Step2 In-situ Reduction (e.g., NaBH(OAc)₃) End Final Tertiary Amine Product

  • Setup: To a solution of 5-methylmorpholine (1.2 equivalents) and the desired aldehyde/ketone (1.0 equivalent) in a suitable solvent like 1,2-dichloroethane (DCE) or THF, add the reducing agent.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[8] It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. It also tolerates mildly acidic conditions which can facilitate iminium formation.[8]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

This method is highly reliable for synthesizing sterically hindered tertiary amines.[9][10]

Troubleshooting Guide: N-Acylation

Scenario: You are attempting to synthesize an amide by reacting 5-methylmorpholine with a carboxylic acid using standard coupling reagents like EDC/HOBt, but the reaction shows poor conversion even after extended reaction times.

Analysis of the Problem

The low nucleophilicity of the sterically hindered nitrogen in 5-methylmorpholine makes it a poor partner for standard activated carboxylic acid species. The intermediate formed by EDC/HOBt is not reactive enough to be efficiently attacked by the hindered amine.

Solution: Employing High-Activity Coupling Reagents

To overcome this, you must use a more powerful activating agent to generate a highly reactive acyl-intermediate. Uronium-based coupling reagents are ideal for this purpose.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, especially in cases involving hindered amino acids or amines.[11]

HATU reacts with the carboxylate of the carboxylic acid to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is significantly more electrophilic than those formed with carbodiimides, readily undergoing nucleophilic attack by the hindered 5-methylmorpholine.[11]

G RCOOH Carboxylic Acid (R-COOH) ActiveEster Highly Reactive O-Acylisouronium Intermediate RCOOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Amide Final Amide Product ActiveEster->Amide Acylation Amine 5-Methylmorpholine Amine->Amide

  • Setup: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq)[12], and a non-nucleophilic base like DIPEA (2.5 eq) in an anhydrous polar aprotic solvent (e.g., DMF).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the complete formation of the active ester.

  • Amine Addition: Add the 5-methylmorpholine (1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-4 hours.

  • Workup: Dilute the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

| Coupling Reagent | Base | Solvent | Temperature | Expected Outcome | | :--- | :--- | :--- | :--- | :--- | :--- | | EDC / HOBt | DIPEA | DCM | RT | <20% Conversion | | HATU | DIPEA | DMF | RT | >90% Conversion |

Troubleshooting Guide: Palladium-Catalyzed C-N Cross-Coupling

Scenario: You are attempting a Buchwald-Hartwig amination between an aryl bromide and 5-methylmorpholine using a standard catalyst system (e.g., Pd₂(dba)₃ with a generic phosphine ligand), but the reaction fails to produce the desired arylated amine.

Analysis of the Problem

The Buchwald-Hartwig amination involves a catalytic cycle where a key step is the reductive elimination from a Pd(II) intermediate to form the C-N bond.[13] The steric bulk of 5-methylmorpholine can significantly slow down or completely inhibit this final, product-forming step.[1] Success in this reaction is highly dependent on the choice of phosphine ligand.[14]

Solution: Rational Ligand Selection

To facilitate the coupling of sterically hindered amines, you must use specialized, bulky, and electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step.

The laboratories of Stephen Buchwald have developed several generations of ligands specifically designed for challenging cross-coupling reactions. For hindered secondary amines like 5-methylmorpholine, the following are excellent choices:

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective and versatile ligand for C-N bond formation involving hindered substrates.

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice, often providing complementary reactivity to XPhos.[15]

These ligands work because their bulkiness creates a coordinatively unsaturated palladium center that is more prone to undergo reductive elimination. Their strong electron-donating properties also increase the electron density on the metal, further promoting this step.

  • Pre-catalyst Choice: Use a palladacycle pre-catalyst, such as XPhos Pd G3 . These are air-stable and provide a reliable source of the active Pd(0) species upon activation with a base.

  • Setup: In a glovebox or under an inert atmosphere, combine the aryl bromide (1.0 eq), 5-methylmorpholine (1.2-1.5 eq), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq), and the XPhos Pd G3 pre-catalyst (1-2 mol%).

  • Solvent: Use an anhydrous, deoxygenated non-polar solvent such as toluene or CPME (cyclopentyl methyl ether) .

  • Temperature: Heat the reaction to 80-110 °C.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction, quench carefully with water, and perform a standard extractive workup.

LigandBaseSolventTemperatureExpected Outcome
P(o-tol)₃Cs₂CO₃Toluene110 °CNo Reaction
XPhos (as G3 precatalyst) NaOtBu Toluene 100 °C >85% Yield

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Reference Data & Comparative Studies

Validation

Introduction: The Structural Significance of the Benzyl-Morpholine Scaffold

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl-Morpholine Derivatives The benzyl-morpholine scaffold is a privileged structure in modern chemistry, appearing in a wide array of bioactive mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzyl-Morpholine Derivatives

The benzyl-morpholine scaffold is a privileged structure in modern chemistry, appearing in a wide array of bioactive molecules ranging from approved pharmaceuticals to novel psychoactive substances (NPS). For researchers in drug discovery, medicinal chemistry, and forensic toxicology, the ability to rapidly and accurately identify these compounds is paramount. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, with structural elucidation hinging on the predictable fragmentation of the parent molecule.[1][2][3]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple catalog of fragments. It aims to provide a mechanistic understanding of why benzyl-morpholine derivatives fragment the way they do under different ionization conditions. By understanding the underlying principles of charge distribution, bond stability, and rearrangement reactions, researchers can more confidently identify known analogues and even propose structures for novel compounds. We will explore the characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), compare derivatives, and provide robust experimental protocols to generate high-quality, reproducible data.

Core Fragmentation Principles: A Tale of Two Moieties

The fragmentation behavior of a benzyl-morpholine derivative is a direct consequence of its composite structure: the benzyl group and the morpholine ring, linked by a tertiary amine.

  • The Benzyl Group: The most prominent feature in the mass spectrum of a benzyl-containing amine is often related to the exceptional stability of the benzyl cation (C₇H₇⁺). Upon ionization, the bond between the benzylic carbon and the nitrogen atom is prone to cleavage. This typically results in a strong signal at a mass-to-charge ratio (m/z) of 91.[4] This ion is often not the simple benzyl cation but rearranges to the highly stable, aromatic tropylium ion.[4] This cleavage is a charge-site-initiated process and is a dominant pathway.[5]

  • The Morpholine Ring: As a cyclic amino-ether, the morpholine ring's fragmentation is primarily dictated by the nitrogen atom. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a common radical site-initiated fragmentation pathway that stabilizes the resulting cation.[5][6] This can lead to the opening of the ring and subsequent loss of small neutral molecules.

Fragmentation of N-Benzylmorpholine: A Comparative Analysis

Let's examine the canonical compound of this class, N-benzylmorpholine (MW: 177.12 g/mol ), to illustrate these principles.[7]

Electron Ionization (EI) Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, creating a molecular ion (M⁺˙) that is a radical cation. This high internal energy leads to extensive and predictable fragmentation.

The two primary fragmentation routes for the N-benzylmorpholine molecular ion (m/z 177) are:

  • Benzylic C-N Bond Cleavage: The most favorable cleavage results in the formation of the tropylium ion at m/z 91 . This is frequently the base peak in the spectrum due to its high stability.

  • Morpholine Ring Fragmentation: Alpha-cleavage adjacent to the nitrogen leads to the loss of a formaldehyde (CH₂O) radical, followed by ring opening, or cleavage of the C-O bond. A significant ion is observed at m/z 100 ([C₆H₁₂NO]⁺), resulting from the cleavage of the benzyl group. Another key fragment appears at m/z 57 ([C₃H₇N]⁺˙) from further fragmentation of the morpholine ring.

Diagram: Proposed EI Fragmentation Pathway for N-Benzylmorpholine

EI_Fragmentation cluster_benzyl Benzylic Cleavage cluster_morpholine Morpholine Ring Cleavage M N-Benzylmorpholine [M]+• m/z 177 m91 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) M->m91 - C4H8NO• m100 [C6H12NO]+ m/z 100 M->m100 - C7H7• m57 [C3H7N]+• m/z 57 m100->m57 - C3H5O•

Caption: Key EI fragmentation pathways of N-benzylmorpholine.

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a soft ionization technique that typically generates a protonated molecule, [M+H]⁺ (m/z 178). Fragmentation is then induced via collision-induced dissociation (CID). The pathways often differ from EI because they originate from an even-electron species.

For protonated N-benzylmorpholine, fragmentation is expected to proceed via:

  • Loss of Neutral Benzene/Toluene: While less common for simple benzylamines, protonated species can sometimes lose neutral aromatic molecules.[8]

  • Cleavage of the Protonated Morpholine Ring: The location of the proton (likely on the nitrogen) dictates the fragmentation. A common pathway for protonated amines is the charge-remote fragmentation, leading to ring opening and loss of neutral species.[9] A key fragmentation would involve the loss of the neutral morpholine molecule, though this is less likely than fragmentation of the ring itself.

  • Formation of the Benzyl Cation: Cleavage of the C-N bond can still occur, producing the m/z 91 ion, although the mechanism differs from the radical-driven EI pathway. This often requires higher collision energy.[10]

Diagram: Proposed ESI-MS/MS Fragmentation of Protonated N-Benzylmorpholine

ESI_Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Ring Opening & Fragmentation MH Protonated N-Benzylmorpholine [M+H]+ m/z 178 m91_esi Benzyl Cation [C7H7]+ m/z 91 MH->m91_esi - C4H9NO (Morpholine) intermediate Ring-Opened Intermediate MH->intermediate Ring Opening fragments Smaller Amine Fragments (e.g., m/z 86, m/z 58) intermediate->fragments Neutral Loss

Caption: Potential ESI-MS/MS fragmentation pathways for [M+H]⁺.

Comparative Guide: The Impact of Substituents

To illustrate how structural modifications affect fragmentation, we compare the expected EI fragmentation of N-benzylmorpholine with a common derivative, N-(4-methoxybenzyl)morpholine . The electron-donating methoxy group significantly influences the stability of resulting fragment ions.

Characteristic IonN-BenzylmorpholineN-(4-Methoxybenzyl)morpholineRationale for Difference
Molecular Ion (M⁺˙) m/z 177m/z 207Increased molecular weight due to the -OCH₃ group.
Benzylic Cation m/z 91 (C₇H₇⁺)m/z 121 (C₈H₉O⁺)The methoxy group is retained on the benzyl fragment, increasing its mass by 30 Da. This ion is often more abundant due to the resonance stabilization provided by the electron-donating methoxy group.
Morpholine-derived Ion m/z 100 ([C₆H₁₂NO]⁺)m/z 100 ([C₆H₁₂NO]⁺)This ion results from the loss of the substituted benzyl radical. Since the morpholine portion is unchanged, the fragment's m/z remains the same. This serves as a diagnostic ion for the unsubstituted morpholine core.
Loss of Methoxy Group N/Am/z 176 ([M-OCH₃]⁺)The methoxy group can be lost as a radical, which is a characteristic fragmentation for methoxy-substituted aromatics.

This comparative data highlights a key principle: fragments containing the benzyl portion will shift in mass according to the substituent, while fragments from the morpholine portion will remain at a constant m/z, providing a powerful diagnostic tool.

Experimental Protocols for Robust Data Acquisition

Acquiring high-quality, interpretable mass spectra requires optimized analytical methods. The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet is crucial. GC is well-suited for volatile, thermally stable compounds and is typically paired with EI, while LC is ideal for less volatile or thermally labile compounds and is paired with ESI.

Protocol 1: GC-EI-MS Analysis
  • Objective: To obtain electron ionization mass spectra for structural elucidation based on characteristic fragmentation patterns.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the benzyl-morpholine derivative in 1 mL of a suitable solvent (e.g., Methanol, Acetonitrile). Dilute this stock solution to a final concentration of 1-10 µg/mL.

    • GC Parameters:

      • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

      • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 70°C, hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 5 minutes. (This program should be optimized based on the specific analyte's retention time).

    • MS Parameters:

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns for library matching.

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Self-Validation: The system is validated by observing a sharp, symmetrical chromatographic peak for the analyte and a stable total ion chromatogram (TIC) baseline. The resulting mass spectrum should be reproducible across multiple injections.

Protocol 2: LC-ESI-MS/MS Analysis
  • Objective: To determine the mass of the protonated molecule and obtain CID fragmentation for structural confirmation, particularly for complex mixtures or less volatile derivatives.

  • Methodology:

    • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the sample through a 0.2 µm syringe filter.

    • LC Parameters:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 2.6 µm particle size).

      • Mobile Phase A: Water + 0.1% Formic Acid. The acid is critical for promoting protonation in positive ion mode.[11]

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS Parameters:

      • Ion Source: Electrospray Ionization (ESI), positive ion mode.

      • MS1 Scan: Perform a full scan from m/z 100 to 500 to identify the [M+H]⁺ ion.

      • MS2 (Tandem MS) Scan: Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ion(s) from the MS1 scan.

      • Collision Gas: Argon or Nitrogen.

      • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy spread to ensure a wide range of fragments are produced.

  • Self-Validation: Confirmation of the expected [M+H]⁺ ion in the MS1 scan with the correct isotopic pattern provides trust in the parent mass. The production of consistent and logical fragment ions in the MS2 scan validates the structural assignment.

Conclusion

The mass spectrometric fragmentation of benzyl-morpholine derivatives is a systematic process governed by the fundamental stabilities of the benzyl and morpholine moieties. Under EI conditions, the formation of the m/z 91 tropylium ion is the most defining characteristic, often serving as the base peak. Under ESI-MS/MS conditions, fragmentation of the protonated molecule provides complementary information, often through different, charge-directed pathways.

By understanding these core principles, comparing the spectra of known and unknown analogues, and employing robust, validated experimental protocols, researchers can leverage mass spectrometry to its full potential. This knowledge is not merely academic; it is a critical tool in the rapid and confident structural elucidation of these important chemical entities in both pharmaceutical and forensic sciences.

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  • Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. (n.d.). ResearchGate. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. (2025). ResearchGate. Available at: [Link]

  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012). PubMed. Available at: [Link]

Sources

Comparative

Benchmarking Synthetic Routes for Chiral Morpholine-2-Carbonitriles

Executive Summary Morpholine-2-carbonitriles are high-value pharmacophores in drug discovery, serving as precursors to chiral morpholine-2-carboxylic acids and non-canonical amino acids. The morpholine ring offers improv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Morpholine-2-carbonitriles are high-value pharmacophores in drug discovery, serving as precursors to chiral morpholine-2-carboxylic acids and non-canonical amino acids. The morpholine ring offers improved metabolic stability and solubility compared to piperidines and piperazines. However, installing the nitrile group at the C2 position with high enantioselectivity is synthetically demanding due to the lability of the


-amino stereocenter and the propensity for racemization under basic conditions.

This guide benchmarks three distinct synthetic methodologies:

  • Classical Asymmetric Strecker Synthesis (Reliability)

  • Rh-Catalyzed Asymmetric Hydrogenation (High-Fidelity/Scalability)

  • Photoredox C-H Cyanation (Direct Functionalization)

Part 1: The Synthetic Challenge

The synthesis of chiral morpholine-2-carbonitriles revolves around two main disconnections:

  • Ring Closure: Forming the morpholine ring from an acyclic chiral precursor.

  • Functionalization: Installing chirality onto an existing morpholine scaffold.

The primary challenge is the thermodynamic instability of the


-aminonitrile . Under basic hydrolysis conditions (required to convert the nitrile to an acid/amide), the C2 proton is acidic (

), leading to rapid racemization via an enolate-like intermediate. Therefore, the choice of route dictates not just the yield, but the downstream viability of the stereocenter.
Retrosynthetic Analysis

Retrosynthesis Target Chiral Morpholine-2-carbonitrile Precursor1 Chiral Amino Alcohol (Strecker/Cyclization) Precursor1->Target Route A: Cyclization Precursor2 Dehydromorpholine (Asymmetric Hydrogenation) Precursor2->Target Route B: Reduction Precursor3 Morpholine (C-H Activation) Precursor3->Target Route C: Oxidation

Caption: Retrosynthetic disconnection strategies for accessing the C2-chiral center.

Part 2: Route Benchmarking

Route A: The Asymmetric Strecker Reaction (Classical)

This route typically employs a chiral auxiliary (e.g., Ellman’s sulfinamide or phenylglycinol) or an organocatalyst to induce stereochemistry during the addition of cyanide to a cyclic imine or an acyclic amino-aldehyde precursor.

  • Mechanism: Nucleophilic addition of cyanide (TMSCN or KCN) to a chiral sulfinimine or iminium ion.

  • Causality: The chiral auxiliary sterically blocks one face of the imine, forcing the cyanide to attack from the opposing face.

  • Pros: Established robust chemistry; high predictability.

  • Cons: Poor atom economy (requires stoichiometric auxiliary); harsh hydrolysis steps often degrade the nitrile.

Route B: Rh-Catalyzed Asymmetric Hydrogenation (The Gold Standard)

A recent breakthrough involves the asymmetric hydrogenation of 2-substituted dehydromorpholines (cyclic enamides/imines) using a Rhodium catalyst with a large bite-angle bisphosphine ligand (e.g., SKP-Phos).

  • Mechanism: Coordination of the Rh-catalyst to the enamide double bond, followed by syn-addition of

    
    .
    
  • Causality: The large bite angle of the ligand creates a rigid chiral pocket that strictly controls the facial selectivity of the hydrogenation, achieving

    
    .
    
  • Pros: 100% atom economy in the chiral step; extremely high enantioselectivity; scalable to kilograms.

  • Cons: Synthesis of the dehydromorpholine precursor requires multiple steps.

Route C: Photoredox C-H Cyanation (Emerging)

This method utilizes visible light and a photocatalyst (e.g., Ru or Ir complexes) to generate an


-amino radical which is then trapped by a cyanide source.
  • Mechanism: Single Electron Transfer (SET) oxidation of the amine to an iminium ion or

    
    -amino radical, followed by nucleophilic attack.
    
  • Causality: Use of mild radical conditions avoids the thermodynamic equilibration seen in base-mediated methods.

  • Pros: Direct functionalization of cheap morpholine starting materials; "Green" chemistry profile.

  • Cons: Generally produces racemic mixtures requiring chiral resolution (HPLC/SFC); lower yields due to over-oxidation.

Part 3: Comparative Data Matrix

MetricRoute A: Asymmetric Strecker [1]Route B: Rh-Asymmetric Hydrogenation [2]Route C: Photoredox C-H Cyanation [3]
Enantiomeric Excess (

)
85 - 95%> 99% N/A (Racemic)*
Overall Yield 40 - 60%95 - 99% (Step yield)50 - 70%
Atom Economy Low (Auxiliary waste)High Moderate
Scalability Medium (Chromatography)High (Crystallization)Low (Flow chemistry required)
Cost Driver Chiral AuxiliaryRh Catalyst & LigandPhotocatalyst/Light Source
Key Risk Racemization during hydrolysisPrecursor synthesis complexityRegioselectivity issues

*Note: Chiral variants of Route C exist but are currently less mature and offer lower ee (<80%) compared to transition metal catalysis.

Part 4: Detailed Protocol (Route B)

Selected Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines. Justification: This route is selected for its superior


 and scalability, making it the most relevant for high-quality drug development.
Materials
  • Substrate: 2-substituted-3,4-dihydro-2H-1,4-oxazine (Dehydromorpholine).

  • Catalyst Precursor:

    
     (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).
    
  • Ligand:

    
     (Chiral bisphosphine ligand).
    
  • Solvent: Degassed Dichloromethane (DCM).

  • Reagent: Hydrogen gas (

    
    ), 50 atm.
    
Step-by-Step Methodology
  • Catalyst Formation (In Glovebox):

    • Mix

      
       (1.0 mol%) and 
      
      
      
      (1.1 mol%) in anhydrous DCM.
    • Stir at room temperature for 30 minutes.

    • Observation: Solution turns from orange to deep red, indicating formation of the active cationic Rh-ligand complex.

  • Substrate Loading:

    • Dissolve the dehydromorpholine substrate (1.0 equiv) in the catalyst solution.

    • Transfer the mixture to a stainless steel autoclave liner.

  • Hydrogenation:

    • Seal the autoclave and purge with

      
       (3x) followed by 
      
      
      
      (3x) to remove oxygen (Oxygen poisons the Rh catalyst).
    • Pressurize to 50 atm

      
      .
      
    • Stir at room temperature for 12–24 hours.

  • Work-up & Analysis:

    • Carefully vent

      
       gas (fume hood).
      
    • Concentrate the solvent under reduced pressure.

    • Validation: Analyze

      
       via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
      
    • Expected Result: Quantitative conversion,

      
      .
      
Experimental Workflow Diagram

Workflow Step1 Catalyst Complexation (Rh + Ligand) Step2 Substrate Addition (Dehydromorpholine) Step1->Step2 Step3 Hydrogenation (50 atm H2, 24h) Step2->Step3 Step4 Purification (Solvent Removal) Step3->Step4 Step5 QC Analysis (Chiral HPLC) Step4->Step5

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Part 5: References

  • Davis, F. A., et al. (2005). Asymmetric Synthesis of Amino Acid Derivatives via the Strecker Reaction.[1][2] Journal of Organic Chemistry. Link

  • Li, M., Zhang, J., et al. (2021).[3] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[4][5][6][7][8] Chemical Science.[5][7] Link

  • Beatty, J. W., & Stephenson, C. R. (2015). Amine Functionalization via Oxidative Photoredox Catalysis. Accounts of Chemical Research. Link

  • Koumbis, A. E., & Fylaktakidou, K. C. (2005). Synthesis of Morpholine Derivatives. Current Organic Chemistry. Link

Sources

Validation

Stability Showdown: Morpholine-2-carbonitrile vs. Morpholine-2-ester in Drug Development

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, lauded for its ability to impart favorable pharmacokinetic properties such as enhanced solubility, metabolic stability, and target engagement.[1][2] The strategic functionalization of this versatile heterocycle is a critical step in drug design. Among the myriad of possible substituents, the choice between a carbonitrile and an ester at the 2-position can significantly influence a molecule's stability profile, impacting its journey from a promising lead to a viable drug candidate. This guide provides a comprehensive comparison of the chemical and metabolic stability of morpholine-2-carbonitrile and morpholine-2-ester, supported by established chemical principles and outlining experimental protocols for their evaluation.

The Stability Dichotomy: A Tale of Two Functional Groups

The inherent chemical stability of a drug molecule is a cornerstone of its developability. It dictates its shelf-life, formulation strategies, and behavior in various physiological environments. When comparing morpholine-2-carbonitrile and a generic morpholine-2-ester, the fundamental differences in the electronic nature and reactivity of the nitrile (-C≡N) and ester (-COOR) groups are paramount.

Chemical Stability: The Gauntlet of pH and Environment

Forced degradation studies are a crucial component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance under stressful conditions such as acid, base, oxidation, and heat.[3][4] These studies help to identify potential degradation products and establish degradation pathways.[5][6]

Acidic Hydrolysis:

Under acidic conditions, both nitriles and esters are susceptible to hydrolysis, albeit through different mechanisms.

  • Morpholine-2-carbonitrile: The hydrolysis of a nitrile in an acidic medium is initiated by the protonation of the nitrogen atom, which enhances the electrophilicity of the carbon. This is followed by the nucleophilic attack of water.[7][8] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylic acid.[7] The initial protonation is a key step, and the overall reaction often requires vigorous conditions, such as elevated temperatures.[9]

  • Morpholine-2-ester: Ester hydrolysis in acidic conditions is a reversible equilibrium process. The carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by water. This is followed by the elimination of the alcohol portion.[10]

Basic Hydrolysis (Saponification):

The stability of these two functional groups diverges more significantly under basic conditions.

  • Morpholine-2-carbonitrile: Basic hydrolysis of nitriles involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[7] This process is generally slower and requires harsher conditions (higher temperatures and prolonged reaction times) compared to the hydrolysis of esters.[7][9] The reaction can sometimes be controlled to yield the corresponding amide as the final product under milder conditions.[7]

  • Morpholine-2-ester: Esters are notoriously susceptible to base-promoted hydrolysis, a process known as saponification.[10][11] The direct attack of a hydroxide ion on the carbonyl carbon is a rapid and generally irreversible process, leading to the formation of a carboxylate salt and an alcohol.[10] This reaction is often much faster and occurs under milder conditions than the basic hydrolysis of nitriles.[12]

Oxidative Stability:

The morpholine ring itself is generally considered to possess good metabolic stability, in part due to the electron-withdrawing nature of the oxygen atom which can reduce the susceptibility of adjacent carbons to oxidation by cytochrome P450 (CYP) enzymes.[13] However, the substituents at the 2-position can influence the overall oxidative stability.

  • Morpholine-2-carbonitrile: The nitrile group is relatively resistant to oxidation.

  • Morpholine-2-ester: The ester functionality is also generally stable to oxidation, but the alkyl group of the ester could be a site for oxidative metabolism.

The overall oxidative stability will also be influenced by the presence of other functional groups in the molecule and the specific oxidizing agents encountered.[3]

Comparative Stability Summary

ConditionMorpholine-2-carbonitrileMorpholine-2-esterRationale
Acidic Hydrolysis Moderately StableModerately StableBoth functional groups hydrolyze under acidic conditions, often requiring heat.
Basic Hydrolysis More Stable Less StableEsters undergo rapid saponification, while nitriles require harsher conditions for hydrolysis.[7][9][12]
Oxidative Stress Generally StableGenerally StableThe morpholine ring itself is relatively stable. Stability may depend on the rest of the molecule.[13]
Enzymatic (Metabolic) Stability Potentially More StablePotentially Less StableNitriles can be more resistant to enzymatic hydrolysis than esters.[14][15]

Metabolic Stability: The Biological Arena

Metabolic stability is a critical determinant of a drug's pharmacokinetic profile, including its half-life and bioavailability.[2] The primary routes of metabolic degradation for many drugs involve enzymatic processes in the liver, mediated by enzymes such as cytochrome P450s and various hydrolases.

Enzymatic Hydrolysis:

  • Morpholine-2-carbonitrile: The enzymatic hydrolysis of nitriles to carboxylic acids can occur via two main pathways: a single-step conversion by nitrilases or a two-step process involving nitrile hydratases to form an amide intermediate, which is then hydrolyzed by amidases.[14][15] While these enzymatic pathways exist, nitriles are often considered to be more metabolically stable than esters.[14]

  • Morpholine-2-ester: Esters are well-known substrates for a variety of esterases present in the plasma, liver, and other tissues. This can lead to rapid in vivo hydrolysis, which can be a significant metabolic liability. However, this property can also be exploited in the design of prodrugs, where an ester is intentionally used to improve bioavailability and is later cleaved in the body to release the active drug.

Experimental Protocols for Stability Assessment

To empirically determine the comparative stability of morpholine-2-carbonitrile and morpholine-2-ester, a series of well-defined experiments are necessary.

Protocol 1: Forced Degradation Study (Chemical Stability)

Objective: To assess the chemical stability of the test compounds under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of morpholine-2-carbonitrile and morpholine-2-ester in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: [5][6]

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[3]

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To evaluate the metabolic stability of the test compounds in the presence of liver microsomes.

Methodology: [13]

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine:

    • Liver microsomes (e.g., human, rat, or mouse)

    • NADPH regenerating system (to support CYP450 activity)

    • Phosphate buffer (pH 7.4)

    • Test compound (final concentration typically 1 µM)

  • Incubation:

    • Pre-warm the incubation mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.

Visualizing Degradation Pathways

Degradation Pathways cluster_nitrile Morpholine-2-carbonitrile Degradation cluster_ester Morpholine-2-ester Degradation Nitrile Morpholine-2-carbonitrile Amide Morpholine-2-carboxamide Nitrile->Amide H+/H2O or OH-/H2O (mild) Carboxylic_Acid_N Morpholine-2-carboxylic Acid Amide->Carboxylic_Acid_N H+/H2O or OH-/H2O (harsh) Ester Morpholine-2-ester Carboxylic_Acid_E Morpholine-2-carboxylic Acid Ester->Carboxylic_Acid_E H+/H2O or OH-/H2O Alcohol Alcohol Ester->Alcohol H+/H2O or OH-/H2O

Caption: Comparative Hydrolytic Degradation Pathways.

Conclusion

The choice between a morpholine-2-carbonitrile and a morpholine-2-ester is a nuanced decision that requires careful consideration of the desired stability profile for a drug candidate. While both functional groups can be valuable in medicinal chemistry, they present a clear trade-off in terms of chemical and metabolic stability.

Morpholine-2-carbonitrile generally offers superior stability against basic hydrolysis and potentially greater metabolic stability, making it an attractive choice for compounds requiring a longer in vivo half-life and resistance to chemical degradation.

Morpholine-2-ester , on the other hand, is more susceptible to both chemical and enzymatic hydrolysis. This apparent liability can be strategically employed in prodrug design to achieve targeted drug release or to overcome solubility and permeability challenges.

Ultimately, the optimal choice will depend on the specific therapeutic application, the overall molecular context, and the desired pharmacokinetic and pharmacodynamic properties. The experimental protocols outlined in this guide provide a robust framework for making an evidence-based decision, ensuring that the selected morpholine derivative possesses the requisite stability to advance through the drug development pipeline.

References

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025, October 1). Retrieved from [Link]

  • Biocatalytic hydrolysis of nitriles. (2016, January 15). ResearchGate. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). Retrieved from [Link]

  • The nitrile-degrading enzymes: Current status and future prospects. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed. Retrieved from [Link]

  • The nitrile-degrading enzymes: current status and future prospects. (2002, October 15). PubMed. Retrieved from [Link]

  • Enzymatic degradation of nitriles by a Candida guilliermondii UFMG-Y65. (2000, June 15). PubMed. Retrieved from [Link]

  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). Taylor & Francis. Retrieved from [Link]

  • MORPHOLINE. (n.d.). Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. (2017, October 25). Impactfactor. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, November 22). ACS Publications. Retrieved from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Nitriles to Esters. (2025, July 28). Chemistry Steps. Retrieved from [Link]

  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. (2023, September 5). MDPI. Retrieved from [Link]

  • Alkaline hydrolyses of alkyl nitrites and related carboxylic esters. (n.d.). RSC Publishing. Retrieved from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (n.d.). OUCI. Retrieved from [Link]

  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

  • 20.7: Chemistry of Nitriles. (2025, January 19). Retrieved from [Link]

  • Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020, May 5). YouTube. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. (2020, November 7). YouTube. Retrieved from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Learning Guide for Chapter 24 - Carboxylic Acid derivatives. (n.d.). Utah Tech University. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023, April 26). PMC. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Section: UNIT 8: ESTERS, ACID ANHYDRIDES, AMIDES AND NITRILES. (n.d.). S5 - REB. Retrieved from [Link]

  • Morpholines. Synthesis and Biological Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Morpholine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Guide to the Safe Disposal of 4-Benzyl-5-methylmorpholine-2-carbonitrile

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Benzyl-5-methylmorpholine-2-carbonitrile. As a substituted morpholine with a nitrile functional group, this compound requir...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Benzyl-5-methylmorpholine-2-carbonitrile. As a substituted morpholine with a nitrile functional group, this compound requires careful handling to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Core Principles of Disposal: Hazard Identification and Risk Assessment

Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 4-Benzyl-5-methylmorpholine-2-carbonitrile should always be the primary source of information, its chemical structure suggests several key hazards. The nitrile group (-CN) can be toxic and may release hydrogen cyanide gas under acidic conditions. Morpholine derivatives can exhibit a range of biological activities and potential toxicities.

Always consult the manufacturer-provided SDS before handling.[1][2] If an SDS is unavailable, a conservative approach treating the compound as highly toxic is warranted.

Table 1: Anticipated Hazard Profile of 4-Benzyl-5-methylmorpholine-2-carbonitrile

Hazard ClassAnticipated RiskRationale & Precautionary Actions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[3]Based on the nitrile functional group. All handling should occur in a certified chemical fume hood.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Many organic nitrogen compounds are irritants. Safety goggles or a face shield are mandatory.
Skin Corrosion/Irritation May cause skin irritation upon prolonged contact.[4]The morpholine moiety can be corrosive.[3][5] Impervious gloves are required.
Reactivity Contact with strong acids may produce highly toxic hydrogen cyanide gas.Strictly avoid mixing with acidic waste streams.
Environmental Hazard Potentially toxic to aquatic life.Do not dispose of down the drain.[6][7] Prevent release into the environment.

Personal Protective Equipment (PPE) for Safe Handling

Appropriate PPE is non-negotiable when handling 4-Benzyl-5-methylmorpholine-2-carbonitrile for disposal.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.[8][9] Always inspect gloves before use and change them immediately if contamination is suspected.

  • Eye/Face Protection: Use tightly fitting safety goggles. For larger quantities or when there is a splash risk, a face shield is also required.[3]

  • Skin and Body Protection: A standard laboratory coat is required at a minimum.[9] For handling larger quantities, consider a chemically resistant apron or suit.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation.

Disposal Workflow: A Step-by-Step Guide

The proper disposal route depends on the quantity and form of the waste. The following workflow provides a decision-making framework for safe disposal.

Diagram 1: Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Path cluster_final Finalization A Assess Waste (Solid, Liquid, Contaminated PPE) B Wear Full Required PPE (Gloves, Goggles, Lab Coat) A->B C Is it Bulk Chemical or Contaminated Debris? B->C D Is it an Empty Container? C->D Container E Package as Hazardous Chemical Waste C->E Bulk/Debris D->E No, contains residue F Decontaminate Container (Triple Rinse) D->F Yes I Store Waste in Satellite Accumulation Area (SAA) E->I G Dispose of rinsed container as non-hazardous waste F->G H Collect Rinseate as Hazardous Liquid Waste F->H H->I J Arrange for Pickup by Licensed Disposal Company I->J

Caption: Decision workflow for proper waste stream segregation.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Solid Waste:

    • Collect pure 4-Benzyl-5-methylmorpholine-2-carbonitrile waste, and any materials used for spill cleanup (e.g., absorbent pads), in a dedicated, durable, and sealable container.

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Benzyl-5-methylmorpholine-2-carbonitrile".[1][10] Do not use abbreviations.[2]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible liquid waste container.

    • CRITICAL: This waste stream must be kept separate from acidic waste. The container's pH should be maintained as neutral or slightly basic if compatible with other components.

    • Label the container with "Hazardous Waste," the full chemical name, and an approximate concentration.

  • Contaminated Labware and PPE:

    • Disposable items like gloves, weigh boats, and pipette tips that are contaminated should be placed in the solid hazardous waste container.[11]

    • Non-disposable glassware and equipment must be decontaminated (see Section 4).

Step 2: Storage Pending Disposal

All collected waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10]

  • The SAA must be at or near the point of generation.[6]

  • Waste containers must be kept tightly sealed at all times, except when adding waste.[1]

  • Store incompatible waste types separately, using secondary containment to prevent spills.[1][12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][6]

Step 3: Final Disposal

Disposal of 4-Benzyl-5-methylmorpholine-2-carbonitrile must be conducted through a licensed hazardous waste disposal company.[2]

  • Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.

  • Ensure all containers are properly labeled and sealed before the scheduled pickup.

  • The primary method of disposal for this type of compound is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to handle nitrogen-containing compounds.[3][13]

Decontamination of Glassware and Surfaces

Thorough decontamination is required for all non-disposable items that have come into contact with the compound.[9][14]

  • Initial Rinse: Perform a preliminary rinse with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol). Collect this rinseate and dispose of it as hazardous liquid waste.

  • Washing: Wash the equipment with soap and hot water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry completely.

  • For Empty Containers: An empty container that held this compound must be triple rinsed with a suitable solvent before being disposed of as regular trash.[15] The rinseate from all three rinses must be collected and managed as hazardous waste.[15] The container label must be fully defaced or removed.[15]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and correct action is vital.

  • Spills:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your EHS office immediately.

    • For small spills within a fume hood, wear full PPE, cover the spill with an absorbent, chemically-compatible material, and collect it into the solid hazardous waste container.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these detailed procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities are environmentally responsible and compliant with all regulations.

References

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  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Yodaiken, R. E. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy, 43(5), 1193–1204. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. Laboratory Waste Management Guidelines. Retrieved from [Link]

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  • R&D Laboratory Equipment. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

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  • Canadian Journal of Hospital Pharmacy. (2018). Safe handling of cytotoxics: guideline recommendations. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2019). Field Equipment Cleaning and Decontamination. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet. Retrieved from [Link]

  • Tion. Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]

  • Heritage Environmental Services. (2020). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • Pharmaceutical Guidelines. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium. Retrieved from [Link]

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